DL-Isocitric acid trisodium salt
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C6H8Na3O7 |
|---|---|
分子量 |
261.09 g/mol |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
InChIキー |
KOCHEPPBLHXCPQ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
製品の起源 |
United States |
Foundational & Exploratory
The Role of DL-Isocitric Acid Trisodium Salt in the Citric Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal role of isocitrate, and by extension its common laboratory form DL-Isocitric acid trisodium (B8492382) salt, within the citric acid cycle (TCA cycle). The TCA cycle is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors. Isocitrate serves as a key substrate for the enzyme isocitrate dehydrogenase (IDH), a critical regulatory point in the cycle. This document details the biochemical transformation of isocitrate, presents quantitative kinetic data for the enzymes involved, and provides comprehensive experimental protocols for the analysis of isocitrate-dependent reactions. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction: The Citric Acid Cycle and the Significance of Isocitrate
The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] This metabolic hub occurs in the mitochondrial matrix of eukaryotes and the cytoplasm of prokaryotes.[2] The cycle is a central driver of cellular respiration, generating ATP, reduced coenzymes (NADH and FADH2), and precursors for various biosynthetic pathways.[3]
Isocitrate, a six-carbon molecule, is a key intermediate in this cycle. It is formed from the isomerization of citrate (B86180) and is subsequently oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate.[3] This reaction is a crucial, often irreversible, and highly regulated step in the TCA cycle.[4] In laboratory settings, the stable salt form, DL-Isocitric acid trisodium salt, is widely used as a substrate for in vitro studies of the citric acid cycle and the enzymes that metabolize isocitrate.[5][6]
The Biochemical Conversion of Isocitrate
The conversion of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This process is a two-step reaction involving both oxidation and decarboxylation.[4]
-
Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone, forming the intermediate oxalosuccinate. This oxidation is coupled with the reduction of an electron acceptor, either NAD+ to NADH or NADP+ to NADPH, depending on the IDH isoform.[4]
-
Decarboxylation: The carboxyl group beta to the ketone in oxalosuccinate is removed, releasing a molecule of carbon dioxide (CO2) and forming α-ketoglutarate.[4]
This reaction is a major regulatory point of the citric acid cycle. The activity of IDH is influenced by the cellular energy status, with ATP and NADH acting as inhibitors and ADP acting as an activator.[7]
Isocitrate Dehydrogenase Isoforms
In mammals, there are three main isoforms of isocitrate dehydrogenase:
-
IDH1: Located in the cytoplasm and peroxisomes, this isoform uses NADP+ as a cofactor and plays a role in lipid metabolism and cellular defense against oxidative stress.[4]
-
IDH2: Found in the mitochondria, this isoform also uses NADP+ and is involved in mitochondrial redox balance.[4]
-
IDH3: This mitochondrial isoform is a key component of the citric acid cycle and utilizes NAD+ as its cofactor. Its activity is allosterically regulated by effectors such as ADP and Ca2+.[4][7]
Quantitative Data: Enzyme Kinetics of Isocitrate Dehydrogenase
The kinetic parameters of isocitrate dehydrogenase provide valuable insights into its function and regulation. The Michaelis constant (Km) for isocitrate indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), reflecting the enzyme's affinity for its substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.
| Enzyme Isoform | Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitor | Ki (nM) | Reference |
| NADP-IDH | Bovine Adrenal Cortex | D,L-Isocitrate | 2.3 and 63 | - | NADP.H | 0.32 mM | [4] |
| IDH1 (R132H mutant) | Human | - | - | - | Compound 2 | 190 | [8] |
| IDH1 (R132H mutant) | Human | - | - | - | Compound 7 | 5900 | [8] |
| IDH1 (R132H mutant) | Human | - | - | - | Compound 8 | 4500 | [8] |
| IDH1 (R132H mutant) | Human | - | - | - | Compound 19 | 870 | [8] |
| IDH1 (R132H mutant) | Human | - | - | - | Various | 140 - 8200 | [8] |
Experimental Protocols
This compound is a critical reagent for a variety of experimental procedures aimed at elucidating the function of the citric acid cycle and its associated enzymes.
Spectrophotometric Assay of Isocitrate Dehydrogenase Activity
This protocol describes a continuous spectrophotometric rate determination of NADP-dependent isocitrate dehydrogenase activity. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.
Materials:
-
This compound
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glycylglycine buffer
-
Manganese Chloride (MnCl2)
-
Isocitrate Dehydrogenase enzyme solution
-
Spectrophotometer with a thermostatted cuvette holder at 37°C
-
Cuvettes with a 1 cm light path
Procedure:
-
Reagent Preparation:
-
Glycylglycine Buffer (250 mM, pH 7.4 at 37°C): Prepare in deionized water and adjust the pH with 1 M NaOH.
-
DL-Isocitric Acid Solution (6.6 mM): Dissolve this compound in the Glycylglycine Buffer.
-
β-NADP Solution (20 mM): Prepare in deionized water.
-
Manganese Chloride Solution (18 mM): Prepare in deionized water.
-
Isocitrate Dehydrogenase Enzyme Solution (0.3 - 0.6 units/mL): Prepare immediately before use in cold Glycylglycine Buffer.
-
-
Assay Mixture Preparation (per cuvette):
| Reagent | Test (mL) | Blank (mL) |
| Deionized Water | 1.95 | 1.95 |
| Glycylglycine Buffer | 0.50 | 0.60 |
| DL-Isocitric Acid Solution | 0.20 | 0.20 |
| β-NADP Solution | 0.15 | 0.15 |
| Manganese Chloride Solution | 0.10 | 0.10 |
-
Measurement:
-
Mix the contents of the cuvettes by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until it is constant.
-
Initiate the reaction by adding 0.10 mL of the Isocitrate Dehydrogenase Enzyme Solution to the "Test" cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Determine the maximum linear rate of absorbance change per minute (ΔA340nm/minute) for both the "Test" and "Blank".
-
-
Calculation of Enzyme Activity:
-
The activity of the enzyme in units per mL is calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that converts 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.
-
Analysis of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the use of this compound as a substrate to assess mitochondrial function, specifically the activity of Complex I of the electron transport chain, in permeabilized cells or isolated mitochondria.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Permeabilized cells or isolated mitochondria
-
Mitochondrial respiration medium (e.g., MiR05)
-
This compound solution
-
Malate (B86768) solution
-
ADP solution
-
Cytochrome c solution
-
Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)
Procedure:
-
Instrument Calibration and Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add the mitochondrial respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Sample Addition: Add a known quantity of permeabilized cells or isolated mitochondria to the chambers.
-
Substrate Addition:
-
Add malate to the chambers. Malate is required to regenerate oxaloacetate, which is necessary for the continuous operation of the citric acid cycle.
-
Add a saturating concentration of this compound to initiate respiration through Complex I.
-
-
Measurement of State 2 Respiration: Record the oxygen consumption rate in the presence of substrate but without ADP. This represents the basal or "leak" respiration.
-
Measurement of State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
Integrity Check: Add cytochrome c to assess the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates a damaged membrane.
-
Inhibitor Titrations: Sequentially add inhibitors to dissect the contribution of different respiratory complexes to oxygen consumption. For example, adding rotenone will inhibit Complex I, allowing for the subsequent measurement of Complex II-linked respiration with the addition of succinate.
Metabolic Flux Analysis using Isotope Labeling
This advanced technique traces the metabolic fate of isocitrate through the citric acid cycle and connected pathways using stable isotope-labeled precursors.
Materials:
-
Stable isotope-labeled DL-isocitric acid (e.g., 13C-labeled)
-
Cell culture or experimental organism
-
Metabolite extraction reagents (e.g., cold methanol, chloroform)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))
Procedure:
-
Labeling Experiment: Introduce the isotope-labeled isocitric acid to the biological system (e.g., cell culture medium).
-
Sample Collection: At various time points, harvest the cells or tissues and quench metabolic activity rapidly, typically by flash-freezing in liquid nitrogen.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.
-
Sample Analysis: Analyze the polar fraction containing the citric acid cycle intermediates by GC-MS or LC-MS to determine the mass isotopomer distribution of each metabolite.
-
Flux Calculation: Use computational models and software to calculate the metabolic fluxes through the citric acid cycle and related pathways based on the incorporation of the stable isotopes into the downstream metabolites.[9][10]
Visualizations
Signaling Pathway: The Citric Acid Cycle
Caption: A simplified diagram of the Citric Acid Cycle highlighting the conversion of Isocitrate.
Experimental Workflow: Isocitrate Dehydrogenase Assay
Caption: Workflow for the spectrophotometric assay of isocitrate dehydrogenase activity.
Logical Relationship: Regulation of Isocitrate Dehydrogenase
Caption: Allosteric regulation of Isocitrate Dehydrogenase activity.
Conclusion
This compound is an indispensable tool for the study of the citric acid cycle and the function of isocitrate dehydrogenase. As a key substrate at a major regulatory checkpoint of central carbon metabolism, isocitrate's conversion to α-ketoglutarate has profound implications for cellular energy homeostasis and biosynthesis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of isocitrate in both normal physiology and disease states. A thorough understanding of the kinetics and regulation of isocitrate dehydrogenase, facilitated by the use of this compound, is critical for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 3. 1.1.1.42 Isocitrate dehydrogenases | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
An In-Depth Technical Guide to the Biochemical Properties of DL-Isocitric Acid Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isocitric acid trisodium (B8492382) salt is a key intermediate in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. As a racemic mixture of D- and L-threo-isocitric acid, this compound serves as a crucial substrate for several enzymes, making it an indispensable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the biochemical properties of DL-Isocitric acid trisodium salt, including its physicochemical characteristics, its central role in metabolic pathways, and detailed experimental protocols for its use in enzymatic assays.
Physicochemical Properties
This compound is a white to off-white crystalline powder that is readily soluble in water.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₅Na₃O₇ | [2] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [3][4] |
| CAS Number | 1637-73-6 | [3] |
| Appearance | White to light yellow solid/crystalline powder | [2][5] |
| Solubility | Soluble in water (100 mg/mL[2]; 90 mg/mL at 25°C[6]; 5 mg/mL in PBS pH 7.2[7]) | [2][6][7] |
| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[7][8] It is recommended to keep the container tightly closed in a dry and well-ventilated place.[1] | [1][7][8] |
| Purity | Commercially available with purities of ≥93% to ≥98%.[3][6] | [3][6] |
Role in Biochemical Pathways
DL-Isocitric acid is a critical intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[9] Specifically, the D-threo-isomer is a substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate.[10] This reaction is a key regulatory point in the TCA cycle and results in the production of the reducing equivalents NADH or NADPH.[10]
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. slatti.se [slatti.se]
- 3. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability and biochemical properties of isocitrate dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stork: [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] [storkapp.me]
- 7. Biochemical and phylogenetic characterization of isocitrate dehydrogenase from a hyperthermophilic archaeon, Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The kinetics of NAD-linked isocitrate dehydrogenase from calf heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Crossroads: The Pivotal Role of DL-Isocitric Acid Trisodium Salt
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DL-Isocitric acid trisodium (B8492382) salt, the stable salt form of the metabolic intermediate isocitrate, holds a central position in cellular metabolism. As a key substrate in the tricarboxylic acid (TCA) cycle, its mechanism of action is fundamental to cellular energy production, biosynthesis, and redox balance. This in-depth technical guide provides a comprehensive overview of the core metabolic pathways influenced by isocitrate, tailored for researchers, scientists, and drug development professionals. We will delve into its enzymatic conversion, its role in amino acid metabolism, and the regulatory mechanisms that govern these processes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: A Substrate for Isocitrate Dehydrogenase
The primary mechanism of action of isocitrate revolves around its role as a substrate for the enzyme isocitrate dehydrogenase (IDH).[1][2][3] This enzyme catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-KG) and carbon dioxide (CO2).[1][2][3][4] This reaction is a critical, rate-limiting step in the TCA cycle.[5]
There are three main isoforms of IDH in humans, each with distinct localizations and cofactor dependencies:
-
IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as a cofactor.[6][7]
-
IDH3: A mitochondrial enzyme that is a key component of the TCA cycle and uses NAD+ as its cofactor.[1][3][7]
The conversion of isocitrate to α-KG is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step.[1] This reaction is essential for generating reducing equivalents in the form of NADH or NADPH, which are vital for ATP production and antioxidant defense.[3]
Interplay with Metabolic Pathways
The action of isocitrate extends beyond the TCA cycle, directly influencing amino acid metabolism and other biosynthetic pathways through the production of α-KG.
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. Isocitrate is a six-carbon intermediate in this cycle, formed from the isomerization of citrate.[4] Its subsequent conversion to the five-carbon molecule α-KG is a key regulatory point.[4] The activity of IDH3, the primary TCA cycle enzyme, is allosterically regulated by the cell's energy status. It is activated by ADP and Ca2+ and inhibited by ATP and NADH.[5][8]
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Khan Academy [khanacademy.org]
- 5. Isocitrate Dehydrogenase [chem.uwec.edu]
- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 7. Fig. 9.11, [Biosynthesis of α-ketoglutarate. Isocitrate dehydrogenases...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
Isocitrate: A Pivotal Intermediate in the Tricarboxylic Acid Cycle—Discovery, Biochemical Significance, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and the discovery of its intermediates was a landmark achievement in biochemistry. This technical guide provides a comprehensive overview of the discovery and significance of isocitrate, a key six-carbon intermediate in this vital pathway. We delve into the historical context of its identification, its unique biochemical properties, and its critical role in cellular energy production and biosynthesis. This document further details the experimental protocols used to elucidate its function, presents quantitative data on enzyme kinetics and metabolite concentrations, and explores the regulation of its metabolic flux. Finally, we discuss the burgeoning importance of isocitrate and its associated enzymes, particularly isocitrate dehydrogenase, as targets for drug development in oncology and other therapeutic areas.
Historical Perspective: The Unraveling of the Citric Acid Cycle and the Discovery of Isocitrate
The elucidation of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle, was a monumental scientific endeavor of the early 20th century. Sir Hans Adolf Krebs, awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery, meticulously pieced together a series of biochemical reactions that explained the cellular oxidation of pyruvate.[1][2] His work, built upon the findings of other eminent scientists like Albert Szent-Györgyi and Carl Martius, revealed a cyclic pathway rather than a linear series of reactions.[1]
Initial studies in the 1930s on pigeon breast muscle—a tissue with a high respiratory rate—were instrumental in these discoveries.[1][2] Using techniques such as the Warburg manometer to measure oxygen consumption, Krebs and his colleagues observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate (B86180), succinate, fumarate, and malate, stimulated a disproportionately high rate of oxygen uptake in minced muscle tissue.[1] This catalytic effect suggested their involvement in a cyclical process that regenerated the initial reactants.
The identification of isocitrate as a key intermediate was a crucial step in completing the cycle. It was established that citrate was converted to isocitrate, which was then oxidatively decarboxylated.[3] This pivotal discovery helped to connect the known reactions and solidify the cyclical nature of the pathway.
Biochemical Properties and Role of Isocitrate in the TCA Cycle
Isocitrate is a structural isomer of citrate, both being tricarboxylic acids.[4] Within the mitochondrial matrix, citrate is isomerized to isocitrate in a reaction catalyzed by the enzyme aconitase.[4][5] This seemingly simple isomerization is a critical step as it repositions the hydroxyl group of the molecule, setting the stage for the subsequent oxidative decarboxylation.
The aconitase-catalyzed reaction proceeds via a cis-aconitate intermediate and involves a stereospecific dehydration followed by a hydration step.[4][6] The reaction is reversible and operates near equilibrium within the mitochondria.[5]
Following its formation, isocitrate is acted upon by the enzyme isocitrate dehydrogenase (IDH).[7] This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a five-carbon molecule.[7] This reaction is a key regulatory point in the TCA cycle and is coupled to the reduction of NAD+ to NADH.[7] The NADH produced is a crucial electron carrier that donates its electrons to the electron transport chain, ultimately driving the synthesis of ATP.
Experimental Protocols
The elucidation of isocitrate's role in the TCA cycle was made possible by a combination of innovative experimental techniques for the time. Modern biochemical and analytical methods have further refined our understanding.
Isolation of Mitochondria from Tissue
To study the reactions of the TCA cycle in vitro, it is essential to first isolate the mitochondria, the powerhouse of the cell where these reactions occur.
Materials:
-
Fresh tissue (e.g., rat liver, pigeon breast muscle)
-
Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
Protocol:
-
Mince the fresh tissue in ice-cold isolation buffer.
-
Homogenize the minced tissue using a Dounce homogenizer with a loose-fitting pestle to break open the cells while leaving the mitochondria intact.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
Aconitase Activity Assay
The activity of aconitase can be measured by monitoring the conversion of citrate to isocitrate, which is then coupled to the reduction of NADP+ by isocitrate dehydrogenase.
Materials:
-
Isolated mitochondria or purified aconitase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (substrate)
-
NADP+ solution
-
Isocitrate dehydrogenase (coupling enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
In a cuvette, combine the assay buffer, NADP+ solution, and isocitrate dehydrogenase.
-
Add the mitochondrial extract or purified aconitase to the cuvette and mix gently.
-
Initiate the reaction by adding the citrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of change in absorbance is directly proportional to the aconitase activity.
Isocitrate Dehydrogenase (IDH) Activity Assay
The activity of NAD+-dependent isocitrate dehydrogenase can be measured directly by monitoring the reduction of NAD+ to NADH.
Materials:
-
Isolated mitochondria or purified IDH
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Isocitrate solution (substrate)
-
NAD+ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
In a cuvette, combine the assay buffer and NAD+ solution.
-
Add the mitochondrial extract or purified IDH and mix.
-
Initiate the reaction by adding the isocitrate solution.
-
Monitor the increase in absorbance at 340 nm, which reflects the production of NADH.
-
The initial rate of absorbance change is proportional to the IDH activity.
Data Presentation: Quantitative Insights into Isocitrate Metabolism
The following tables summarize key quantitative data related to isocitrate and its associated enzymes in the TCA cycle.
Table 1: Physicochemical Properties of Isocitrate
| Property | Value |
| Chemical Formula | C₆H₈O₇ |
| Molar Mass | 192.12 g/mol |
| pKa values | 3.29, 4.71, 6.40 |
| Stereoisomers | (2R,3S)-isocitrate is the biological isomer |
Table 2: Kinetic Parameters of Enzymes Acting on Isocitrate
| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Source Organism/Tissue |
| Mitochondrial Aconitase | Citrate | 150 - 250 | Not readily available | Mammalian Heart |
| Isocitrate | 50 - 100 | Not readily available | Mammalian Heart | |
| NAD+-Isocitrate Dehydrogenase | Isocitrate | 10 - 50 | Variable | Mammalian Heart |
| NADP+-Isocitrate Dehydrogenase | Isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 s⁻¹ | Micrarchaeon (recombinant) |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.
Table 3: Regulation of Mammalian NAD+-Isocitrate Dehydrogenase
| Regulator | Effect | Ki (µM) | Notes |
| ATP | Inhibition | ~100-200 | Allosteric inhibitor, decreases affinity for isocitrate.[8] |
| NADH | Inhibition | ~4.3 | Competitive inhibitor with respect to NAD+.[8] |
| ADP | Activation | - | Allosteric activator, increases affinity for isocitrate.[8] |
| Ca²⁺ | Activation | - | Increases the maximal velocity of the enzyme. |
Table 4: Approximate Concentrations of TCA Cycle Intermediates in the Mitochondrial Matrix
| Metabolite | Concentration (mM) |
| Citrate | 0.5 - 1.0 |
| Isocitrate | 0.02 - 0.05 |
| α-Ketoglutarate | 0.1 - 0.5 |
| Succinyl-CoA | 0.01 - 0.1 |
| Succinate | 0.5 - 1.0 |
| Fumarate | 0.05 - 0.1 |
| Malate | 0.2 - 0.5 |
| Oxaloacetate | 0.001 - 0.01 |
Note: These concentrations are estimates and can fluctuate based on the metabolic state of the cell.[9]
Visualizing the Role of Isocitrate: Pathways and Workflows
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Isocitrate.
Caption: Krebs's Experimental Workflow for TCA Cycle Discovery.
Caption: Allosteric Regulation of Isocitrate Dehydrogenase.
Significance in Disease and Drug Development
The central role of isocitrate and its metabolizing enzymes in cellular metabolism makes them critical players in various physiological and pathological states. In recent years, mutations in the genes encoding isocitrate dehydrogenase (IDH1 and IDH2) have been identified as key drivers in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[10]
These mutations result in a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite.[10] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[10]
This discovery has spurred the development of targeted therapies aimed at inhibiting the mutant IDH enzymes. Several small molecule inhibitors of mutant IDH1 and IDH2 have shown promising clinical activity, leading to the approval of drugs such as ivosidenib (B560149) (for IDH1-mutant AML and cholangiocarcinoma) and enasidenib (B560146) (for IDH2-mutant AML). These agents represent a paradigm shift in the treatment of these cancers, moving towards personalized medicine based on the metabolic profile of the tumor.
Beyond cancer, the regulation of isocitrate metabolism is also being investigated in the context of other diseases, including metabolic disorders and neurodegenerative diseases, highlighting the broad therapeutic potential of targeting this critical metabolic node.
Conclusion
The discovery of isocitrate as an intermediate in the TCA cycle was a pivotal moment in our understanding of cellular metabolism. From its initial identification through classic biochemical techniques to its current status as a key therapeutic target, the journey of isocitrate highlights the profound impact of fundamental research on clinical medicine. For researchers, scientists, and drug development professionals, a deep understanding of the biochemistry, regulation, and pathological alterations of isocitrate metabolism is essential for the continued development of innovative therapies that target the metabolic vulnerabilities of diseases. The ongoing exploration of the intricate roles of isocitrate and its associated enzymes promises to uncover new avenues for therapeutic intervention and further illuminate the complexities of cellular life.
References
- 1. Mechanism [chem.uwec.edu]
- 2. scilit.com [scilit.com]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. The regulatory properties of isocitrate dehydrogenase kinase and isocitrate dehydrogenase phosphatase from Escherichia coli ML308 and the roles of these activities in the control of isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and stereoisomers of isocitric acid
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Isocitric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitric acid, a key intermediate in the citric acid cycle, is a structural isomer of citric acid. Its stereochemistry plays a crucial role in its biological activity, with only one of its four stereoisomers being naturally occurring and metabolically active. This guide provides a detailed overview of the chemical structure of isocitric acid, a thorough exploration of its stereoisomers, and a summary of its physicochemical properties. Furthermore, it outlines the principles of experimental protocols for the separation and characterization of these isomers and illustrates the stereochemical relationships and the metabolic context of isocitric acid through detailed diagrams.
Chemical Structure of Isocitric Acid
Isocitric acid is a tricarboxylic acid with the chemical formula C₆H₈O₇ and a molar mass of 192.124 g/mol .[1] Its systematic IUPAC name is 1-hydroxypropane-1,2,3-tricarboxylic acid.[1][2] The molecule possesses two chiral centers, at the C2 and C3 positions, which gives rise to four possible stereoisomers.[3]
Stereoisomers of Isocitric Acid
The presence of two stereocenters means that isocitric acid exists as two pairs of enantiomers, which are diastereomers of each other. The nomenclature to distinguish these stereoisomers can be complex, utilizing the D/L system (relative configuration), the erythro/threo nomenclature (describing the relative stereochemistry of adjacent chiral centers), and the R/S system (absolute configuration).
The four stereoisomers of isocitric acid are:
-
threo -D-isocitric acid (also known as (+)-threo-D-isocitrate or D-isocitric acid)
-
threo -L-isocitric acid (also known as (-)-threo-L-isocitrate or L-isocitric acid)
-
erythro -D-isocitric acid
-
erythro -L-isocitric acid
The naturally occurring and biologically active form is threo -D-isocitric acid , which has the (2R,3S) configuration.[3][4] This is the isomer that serves as a substrate for the enzyme isocitrate dehydrogenase in the citric acid cycle.[1][4] The other stereoisomers are not metabolized by cells and can even act as inhibitors of certain enzyme systems.[5]
Caption: Stereoisomers of Isocitric Acid
Physicochemical Properties
The stereoisomers of isocitric acid share very similar physicochemical properties, which makes their separation challenging.[1][3] Comprehensive quantitative data for each individual stereoisomer is scarce in the literature. The following table summarizes the available data for isocitric acid, with the understanding that these values may not be specific to a single stereoisomer unless stated.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₇ | [1] |
| Molar Mass | 192.124 g/mol | [1] |
| Melting Point | 105 °C | [1] |
| pKa Values | pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.4 | |
| Water Solubility | 466 mg/mL | [6] |
| Optical Rotation ([α]D) | Data for individual stereoisomers is not readily available. |
Experimental Protocols for Separation and Characterization
The separation of isocitric acid stereoisomers is a significant challenge due to their similar chemical and physical properties.[1][5]
Separation of Stereoisomers
Principle: Chiral chromatography is the most effective method for separating the stereoisomers of isocitric acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase is crucial. Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins are often used for the separation of acidic chiral compounds.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter and is usually maintained in the acidic range to ensure the carboxylic acid groups are in a consistent protonation state.
-
Detection: UV detection at a low wavelength (around 210 nm) is commonly employed for the detection of isocitric acid, as it lacks a strong chromophore.
-
Optimization: The separation is optimized by adjusting the composition of the mobile phase, the flow rate, and the column temperature.
Characterization of Stereoisomers
Principle: Once separated, the individual stereoisomers can be characterized using various analytical techniques.
Methodologies:
-
Polarimetry: Measures the optical rotation of each isomer, which will be equal in magnitude but opposite in sign for enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure. To distinguish between enantiomers, a chiral shift reagent may be employed.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
X-ray Crystallography: Can be used to determine the absolute configuration of a crystalline derivative of the stereoisomer.
Biological Significance and Metabolic Pathway
The biological activity of isocitric acid is highly stereospecific. Only the (2R,3S)-isomer, threo-D-isocitric acid, is recognized by the enzyme aconitase and subsequently by isocitrate dehydrogenase in the citric acid (TCA) cycle.
The Citric Acid (TCA) Cycle
The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating ATP. Isocitrate is a key intermediate in this cycle.
Caption: Isocitrate in the Citric Acid Cycle
The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[4] This reaction proceeds via a cis-aconitate intermediate. Aconitase is highly specific for producing the (2R,3S)-stereoisomer of isocitrate. Subsequently, isocitrate dehydrogenase catalyzes the oxidative decarboxylation of (2R,3S)-isocitrate to α-ketoglutarate, a key regulatory step in the TCA cycle.
Conclusion
Isocitric acid is a structurally simple yet stereochemically complex molecule of fundamental biological importance. The existence of four stereoisomers, with only one being biologically active, underscores the high degree of stereospecificity in metabolic pathways. While the separation and individual characterization of these isomers present experimental challenges, techniques such as chiral chromatography are instrumental in their analysis. A thorough understanding of the structure and stereochemistry of isocitric acid is essential for researchers in the fields of biochemistry, drug development, and metabolic engineering.
References
- 1. Isocitric acid - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]
DL-Isocitric acid trisodium salt as an endogenous metabolite
An In-depth Technical Guide to DL-Isocitric Acid Trisodium (B8492382) Salt as an Endogenous Metabolite
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Isocitric acid trisodium salt is the sodium salt of isocitric acid, a key endogenous metabolite and an essential intermediate in cellular metabolism.[1][2] As a structural isomer of citric acid, isocitrate sits (B43327) at a crucial branch point in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[3][4] Its metabolic fate is central to cellular energy production, biosynthetic processes, and redox homeostasis.[5][6] This technical guide provides a comprehensive overview of the role of isocitrate, the enzymes that govern its conversion, its involvement in signaling pathways, and its implications in pathophysiology. Furthermore, it details relevant experimental protocols for its study and presents key quantitative data.
Core Metabolic Role in the Tricarboxylic Acid (TCA) Cycle
The primary and most well-understood role of isocitrate is as an intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[7]
-
Formation from Citrate (B86180): Isocitrate is formed from citrate in a reversible isomerization reaction catalyzed by the enzyme aconitase (ACO).[3][8] This reaction involves an intermediate, cis-aconitate.
-
Conversion to α-Ketoglutarate: Isocitrate is then subjected to oxidative decarboxylation to form α-ketoglutarate (α-KG), a five-carbon molecule.[9][10] This irreversible reaction is a critical rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4] The process occurs in two steps:
This conversion is the first of two decarboxylation steps in the TCA cycle and links the breakdown of carbohydrates, fats, and proteins to the production of electron carriers for ATP synthesis.[10]
Caption: The central conversion of Isocitrate in the TCA cycle.
Key Enzymes: The Isocitrate Dehydrogenase (IDH) Family
The conversion of isocitrate is catalyzed by a family of isocitrate dehydrogenase (IDH) enzymes. In mammals, there are three main isoforms, which differ in their subcellular localization and their required cofactor (NAD⁺ or NADP⁺).[12][13]
-
IDH1: This NADP⁺-dependent enzyme is found predominantly in the cytoplasm and peroxisomes.[10][14] It plays a significant role in generating cytosolic NADPH for antioxidant defense and other reductive biosynthetic processes.[14][15]
-
IDH2: A mitochondrial NADP⁺-dependent enzyme, IDH2 is a major producer of mitochondrial NADPH, which is critical for limiting the accumulation of mitochondrial reactive oxygen species (ROS).[10][12][16]
-
IDH3: This is the canonical TCA cycle enzyme. It is located in the mitochondrial matrix, is NAD⁺-dependent, and its activity is tightly regulated by allosteric effectors.[10][17] It functions as a heterooctamer.[18]
The existence of these distinct isoforms highlights the diverse roles of isocitrate metabolism, connecting the TCA cycle with cellular redox state and biosynthesis.[8]
Regulatory Mechanisms of Isocitrate Metabolism
The flux through the isocitrate-to-α-KG step is a major control point of the TCA cycle, regulated primarily by the activity of IDH3.[3][4]
-
Allosteric Regulation: IDH3 activity is modulated by the energy status of the cell.[17]
-
Activators: ADP and Ca²⁺ act as allosteric activators. High levels of ADP signal a low-energy state, stimulating the TCA cycle to produce more NADH for ATP synthesis.[3][17][18]
-
Inhibitors: ATP and NADH are potent inhibitors.[4][17][18] High concentrations of these molecules indicate an energy-replete state, thus slowing down the TCA cycle.
-
-
Substrate Availability: The rate of the reaction is also dependent on the availability of its substrates: isocitrate and NAD⁺.[17]
-
Phosphorylation (in bacteria): In some organisms like E. coli, IDH activity is regulated by reversible phosphorylation.[9][19]
Caption: Allosteric regulation of mitochondrial IDH3 activity.
Broader Signaling and Pathophysiological Roles
Beyond its central role in energy metabolism, isocitrate is involved in a variety of signaling and disease-related pathways.
NADPH Production and Oxidative Stress
The NADP⁺-dependent IDH1 and IDH2 isoforms are primary producers of NADPH in the cytosol and mitochondria, respectively.[14] NADPH is the principal reducing equivalent used by glutathione (B108866) reductase to regenerate reduced glutathione (GSH), a critical antioxidant.[20] By supplying NADPH, isocitrate metabolism is essential for protecting cells from damage by reactive oxygen species (ROS).[15][16] Deficiencies in IDH1 or IDH2 can lead to increased oxidative stress and subsequent cellular damage.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endogenous Metabolite | AmBeed.com [ambeed.com]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. isocitrate metabolic process Gene Ontology Term (GO:0006102) [informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. Isocitric Acid Trisodium Salt | High Purity | RUO [benchchem.com]
- 11. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Isocitrate dehydrogenase 2 protects mice from high-fat diet-induced metabolic stress by limiting oxidative damage to the mitochondria from brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 15. Wild-Type Isocitrate Dehydrogenase-Dependent Oxidative Decarboxylation and Reductive Carboxylation in Cancer and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. grokipedia.com [grokipedia.com]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Molecule of the Month: Isocitrate Dehydrogenase [pdb101.rcsb.org]
- 20. Isocitrate Dehydrogenase Is Important for Nitrosative Stress Resistance in Cryptococcus neoformans, but Oxidative Stress Resistance Is Not Dependent on Glucose-6-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Isocitrate in Cellular Respiration and Energy Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, stands at a critical metabolic crossroads, influencing not only cellular energy production but also a range of signaling pathways that are fundamental to cellular homeostasis, proliferation, and pathology. This technical guide provides an in-depth exploration of the multifaceted functions of isocitrate, with a focus on its enzymatic regulation, its role as a precursor to the signaling molecule α-ketoglutarate (α-KG), and its implications in disease, particularly cancer. This document details the core biochemistry of isocitrate metabolism, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for its study, and provides visualizations of key pathways and workflows to support advanced research and therapeutic development.
Isocitrate in the Core of Cellular Respiration: The Tricarboxylic Acid Cycle
Isocitrate is a six-carbon tricarboxylic acid that serves as a crucial substrate in the third step of the TCA cycle, a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating reducing equivalents for ATP synthesis. In eukaryotic cells, the TCA cycle occurs in the mitochondrial matrix.[1]
The conversion of isocitrate is a rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This reaction is an oxidative decarboxylation where isocitrate is oxidized and a molecule of carbon dioxide is removed, yielding the five-carbon molecule α-ketoglutarate.[1] During this reaction, a molecule of NAD+ is reduced to NADH, which subsequently donates its electrons to the electron transport chain to drive oxidative phosphorylation.[1]
There are three main isoforms of isocitrate dehydrogenase in mammalian cells, each with distinct localization and coenzyme specificity:
-
IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as its electron acceptor, producing NADPH.
-
IDH2: Found in the mitochondrial matrix, this isoform also uses NADP+ to generate NADPH.
-
IDH3: This is the canonical TCA cycle enzyme located in the mitochondrial matrix. It is an NAD+-dependent enzyme and is allosterically regulated.[2]
The differential localization and coenzyme usage of these isoforms highlight the diverse roles of isocitrate metabolism beyond the canonical TCA cycle, connecting it to cytoplasmic and peroxisomal processes, including redox balance and fatty acid synthesis.
Quantitative Insights into Isocitrate Metabolism
A quantitative understanding of isocitrate metabolism is essential for building accurate models of cellular bioenergetics and for identifying potential targets for therapeutic intervention. This section provides key quantitative data related to isocitrate concentrations and the kinetic properties of the enzymes that metabolize it.
Cellular Concentrations of Isocitrate
The subcellular concentration of isocitrate is a critical parameter that influences the flux through the TCA cycle and other metabolic pathways. These concentrations can vary depending on the cell type and metabolic state.
| Cellular Compartment | Reported Concentration Range | Species/Cell Type | Citation(s) |
| Mitochondrial Matrix | Tens of micromolar levels | General mammalian | [3] |
| Cytosol | Varies, can be influenced by mitochondrial export | Rat brain cells | [4] |
Note: Precise in vivo concentrations are challenging to measure and can fluctuate significantly with metabolic state. The provided values are estimates from the literature.
Comparative Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms
The kinetic properties of the IDH isoforms determine their substrate affinity and catalytic efficiency, providing insight into their physiological roles.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Citation(s) |
| IDH1 (wild-type) | Isocitrate | 33 ± 4 | 1.9 ± 0.1 | 5.8 x 104 | 7.5 - 8.0 | [5] |
| NADP+ | 3.9 ± 0.6 | - | - | [5] | ||
| IDH2 (wild-type) | Isocitrate | 13 ± 2 | 10.3 ± 0.4 | 7.9 x 105 | ~7.4 | [6] |
| NADP+ | 4.6 ± 0.8 | - | - | [6] | ||
| IDH3 (heterooctamer) | Isocitrate | ~20-50 | - | - | ~7.0 | [7] |
| NAD+ | ~80-100 | - | - | [7] |
Note: Kinetic parameters can vary depending on experimental conditions (e.g., temperature, buffer composition, and divalent cation concentration). The values presented here are for comparative purposes.
Signaling Pathways and Logical Relationships of Isocitrate Metabolism
The metabolic fate of isocitrate extends beyond energy production, with its downstream product, α-ketoglutarate, acting as a crucial signaling molecule. This section details the key signaling pathways influenced by isocitrate metabolism.
The Isocitrate-α-Ketoglutarate Axis in Epigenetic Regulation
α-Ketoglutarate is an essential cofactor for a large family of dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[8] By modulating the activity of these enzymes, the cellular concentration of α-KG, and by extension the flux from isocitrate, can directly influence the epigenetic landscape of the cell.
-
TET Enzymes: These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[9]
-
JmjC Histone Demethylases: This family of enzymes removes methyl groups from histone lysine (B10760008) residues, thereby altering chromatin structure and gene expression.[8]
Mutations in IDH1 and IDH2, commonly found in certain cancers, lead to a neomorphic activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[5] 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which can drive tumorigenesis.[9]
Isocitrate Metabolism and HIF-1α Signaling
The hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of hypoxic gene expression programs. The availability of α-KG as a PHD cofactor links isocitrate metabolism to the hypoxic response.
Isocitrate and mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Emerging evidence suggests a link between isocitrate metabolism and mTOR signaling. The production of α-KG from isocitrate can influence mTOR activity, although the precise mechanisms are still under investigation. One proposed link is through the activation of HIF-1α by mTOR signaling, which in turn can be influenced by α-KG levels.[11]
Experimental Protocols for the Study of Isocitrate Metabolism
This section provides detailed methodologies for key experiments to investigate the function of isocitrate in cellular respiration and energy metabolism.
Measurement of Isocitrate Dehydrogenase (IDH) Activity
This protocol describes a spectrophotometric assay to measure the activity of NADP+-dependent IDH (IDH1 and IDH2) by monitoring the production of NADPH.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
-
Cell or tissue lysate
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Isocitrate solution (e.g., 10 mM in assay buffer)
-
NADP+ solution (e.g., 10 mM in assay buffer)
-
Divalent cation solution (e.g., 100 mM MgCl2 or MnCl2)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold IDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the lysate containing IDH.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:
-
IDH Assay Buffer (to a final volume of 200 µL)
-
10 µL of lysate
-
10 µL of NADP+ solution (final concentration 0.5 mM)
-
10 µL of divalent cation solution (final concentration 5 mM)
-
-
Initiate the Reaction: Add 10 µL of isocitrate solution (final concentration 0.5 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculation of Activity: Calculate the rate of NADPH production using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute.
Quantification of Isocitrate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive and specific quantification of isocitrate in biological samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
80% Methanol (B129727) for metabolite extraction
-
Isocitrate standard
-
Internal standard (e.g., 13C-labeled isocitrate)
Procedure:
-
Sample Preparation and Metabolite Extraction:
-
Rapidly quench metabolism by flash-freezing cells or tissue in liquid nitrogen.
-
Add ice-cold 80% methanol to the frozen sample.
-
Homogenize or sonicate the sample to lyse cells and extract metabolites.
-
Centrifuge at high speed to pellet debris.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate isocitrate from other metabolites using a gradient of mobile phases A and B.
-
Detect and quantify isocitrate using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for isocitrate is m/z 191.0, and common product ions are m/z 111.0 and m/z 73.0.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the isocitrate standard.
-
Quantify the amount of isocitrate in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
13C-Metabolic Flux Analysis (MFA) of the TCA Cycle
This protocol outlines the key steps for tracing the metabolism of isocitrate through the TCA cycle using stable isotope-labeled substrates.[12]
Experimental Workflow:
-
Experimental Design: Select an appropriate 13C-labeled tracer, such as [U-13C]-glucose or [U-13C]-glutamine, to label the acetyl-CoA or α-ketoglutarate pools that feed into the TCA cycle.
-
Isotopic Labeling Experiment: Culture cells in a medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached. This typically requires several cell doublings.
-
Metabolite Extraction and Analysis:
-
Quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol.
-
Analyze the mass isotopomer distributions of TCA cycle intermediates, including isocitrate, using GC-MS or LC-MS/MS.
-
-
Computational Flux Estimation:
-
Use a computational model of central carbon metabolism to simulate the expected mass isotopomer distributions for a given set of metabolic fluxes.
-
Estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the simulated mass isotopomer distributions.
-
Conclusion
Isocitrate is a central metabolite that plays a far more complex role than simply being an intermediate in the TCA cycle. Its metabolism, tightly regulated by a family of isocitrate dehydrogenase isoforms, is intricately linked to cellular energy status, redox balance, and epigenetic control. The production of α-ketoglutarate from isocitrate provides a direct link between central carbon metabolism and the regulation of gene expression through its role as a cofactor for key epigenetic modifying enzymes. The dysregulation of isocitrate metabolism, particularly through mutations in IDH1 and IDH2, has been identified as a key driver in several cancers, highlighting its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of isocitrate and to explore novel therapeutic strategies targeting its metabolism.
References
- 1. microbenotes.com [microbenotes.com]
- 2. pnas.org [pnas.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Cytosolic and mitochondrial isoforms of NADP+-dependent isocitrate dehydrogenases are expressed in cultured rat neurons, astrocytes, oligodendrocytes and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of a constitutively active mutant of human IDH3 reveal new insights into the mechanisms of allosteric activation and the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to DL-Isocitric Acid Trisodium Salt: Hydrate vs. Anhydrous Forms
For Immediate Release
This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of DL-Isocitric acid trisodium (B8492382) salt for researchers, scientists, and professionals in drug development. This document outlines the core chemical and physical differences, practical considerations for laboratory use, and detailed experimental protocols.
Core Chemical and Physical Properties
A clear understanding of the fundamental properties of both the hydrated and anhydrous forms of DL-Isocitric acid trisodium salt is crucial for accurate and reproducible experimental design. The key quantitative data are summarized in the table below.
| Property | This compound Hydrate (B1144303) | This compound Anhydrous | Data Source(s) |
| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | C₆H₅Na₃O₇ | |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | 258.07 g/mol | |
| CAS Number | 1637-73-6 (anhydrous basis) | 1637-73-6 | |
| Appearance | White to off-white crystalline powder | White to almost white crystalline powder | |
| Purity (Assay) | ≥93% or ≥95% | Typically high purity | |
| Solubility | Soluble in water | Slightly soluble in water |
Hydrate vs. Anhydrous: Practical Considerations for Researchers
The choice between the hydrated and anhydrous form of this compound extends beyond their basic chemical properties and has practical implications for experimental accuracy and reproducibility.
This compound Hydrate:
The hydrated form is generally more stable in a typical laboratory environment. The presence of water molecules in the crystal lattice can provide a degree of protection against atmospheric moisture, making it less hygroscopic than its anhydrous counterpart. This translates to easier and more accurate weighing, as the mass is less likely to fluctuate due to water absorption from the air. For most standard applications, such as preparing stock solutions for enzyme assays, the hydrate is the preferred and more convenient choice.
This compound Anhydrous:
The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can introduce significant errors in weighing and concentration calculations if not handled under controlled conditions, such as in a glove box or a desiccator. The primary advantage of the anhydrous form is for experiments where the presence of water could interfere with the reaction, or when a very precise and known concentration of the isocitrate salt is required, free from any bound water.
Key Recommendations:
-
For routine enzyme kinetics and biochemical assays, the hydrated form is recommended due to its ease of handling and greater stability.
-
When using the anhydrous form , it is critical to store it in a desiccator and weigh it quickly in a low-humidity environment to minimize water absorption.
-
Regardless of the form used, it is good laboratory practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation.
Experimental Protocols
This compound is a key substrate for several important enzymes, including isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). Below are detailed protocols for assaying the activity of these enzymes.
Isocitrate Dehydrogenase (NADP+) Activity Assay
This protocol outlines a continuous spectrophotometric rate determination for NADP+-dependent isocitrate dehydrogenase.
Principle:
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the enzyme activity.
Reaction: DL-Isocitrate + β-NADP⁺ --(ICDH)--> α-Ketoglutarate + CO₂ + β-NADPH + H⁺
Reagents:
-
Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.
-
Substrate Solution: 6.6 mM this compound hydrate in Assay Buffer.
-
Cofactor Solution: 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) in deionized water.
-
Cation Solution: 18 mM Manganese Chloride (MnCl₂) in deionized water.
-
Enzyme Solution: A solution of Isocitrate Dehydrogenase (NADP) in cold Assay Buffer, diluted to a concentration of 0.3 - 0.6 units/mL immediately before use.
Procedure:
-
Pipette the following reagents into suitable cuvettes:
Reagent Test (mL) Blank (mL) Deionized Water 1.95 2.05 Assay Buffer 0.50 0.50 Substrate Solution 0.20 0.20 Cofactor Solution 0.15 0.15 | Cation Solution | 0.10 | 0.10 |
-
Mix the contents of the cuvettes by inversion and equilibrate to 37°C.
-
Add 0.10 mL of the Enzyme Solution to the Test cuvette and 0.10 mL of Assay Buffer to the Blank cuvette.
-
Mix by inversion and immediately place the cuvettes in a spectrophotometer.
-
Record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀nm/min) using the maximum linear rate for both the Test and Blank.
Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are 67 mM glycylglycine, 0.44 mM DL-isocitric acid, 1.0 mM β-NADP, and 0.60 mM manganese chloride.
Isocitrate Lyase Activity Assay
This protocol describes a continuous spectrophotometric rate determination for isocitrate lyase.
Principle:
Isocitrate lyase catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate (B1226380). The glyoxylate produced then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be detected by an increase in absorbance at 324 nm.
Reaction: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone
Reagents:
-
Assay Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.
-
Cation Solution: 50 mM Magnesium Chloride (MgCl₂).
-
Chelator Solution: 10 mM Ethylenediaminetetraacetic Acid (EDTA).
-
Detection Reagent: 40 mM Phenylhydrazine HCl.
-
Substrate Solution: 10 mM this compound hydrate.
-
Enzyme Solution: A solution of Isocitrate Lyase in cold Assay Buffer, diluted to a concentration of 0.05 - 0.07 units/mL immediately before use.
Procedure:
-
Pipette the following reagents into suitable cuvettes:
Reagent Volume (mL) Assay Buffer 0.50 Cation Solution 0.10 Chelator Solution 0.10 Detection Reagent 0.10 | Substrate Solution | 0.10 |
-
Mix by inversion and equilibrate to 30°C.
-
Monitor the absorbance at 324 nm until constant using a thermostatted spectrophotometer.
-
Add 0.10 mL of the Enzyme Solution.
-
Mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₂₄nm/min) using the maximum linear rate.
Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are 30 mM imidazole, 5 mM magnesium chloride, 1 mM EDTA, 4 mM phenylhydrazine, and 1 mM DL-isocitric acid.
Visualizing Key Concepts
The Central Role of Isocitrate in Metabolism
Isocitrate is a critical intermediate in the Citric Acid Cycle (Krebs Cycle) and the Glyoxylate Cycle. The following diagram illustrates its position and the enzymes that act upon it.
Caption: Metabolic fate of DL-Isocitrate in the Citric Acid and Glyoxylate Cycles.
Experimental Workflow: Enzyme Activity Assay
The general workflow for determining enzyme activity using this compound as a substrate is a standardized process.
Caption: A generalized workflow for a continuous spectrophotometric enzyme assay.
Decision Logic: Choosing Between Hydrate and Anhydrous Forms
The selection of the appropriate form of this compound is a critical decision based on experimental requirements.
Caption: Decision tree for selecting between hydrated and anhydrous this compound.
A Technical Guide to DL-Isocitric Acid Trisodium Salt: Commercial Sources, Purity, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sources, purity standards, and key laboratory applications of DL-Isocitric acid trisodium (B8492382) salt. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who utilize this critical metabolic intermediate in their experimental workflows.
Commercial Sources and Purity
DL-Isocitric acid trisodium salt is readily available from a variety of commercial suppliers, catering to the diverse needs of the research community. The purity of the compound is a critical factor for experimental reproducibility and accuracy. The following table summarizes the offerings from prominent chemical suppliers.
| Supplier | Catalog Number (Example) | Purity Specification | Form | Certificate of Analysis (CoA) |
| Sigma-Aldrich | I1252 | ≥93% | Crystalline Powder | Available |
| Cayman Chemical | 16235 | ≥95% | Solid | Available |
| Thermo Scientific Chemicals | AC205010010 | 95% | Crystalline powder | Available |
| City Chemical LLC | C1476 | 93+% | White crystalline powder | Available upon request |
| Loba Chemie | 4213P | 94% | Powder | Available |
| Simson Pharma Limited | - | High Purity | - | Accompanied with product |
| MedChemExpress | HY-W009362R | 91.71% (for analytical standard) | Solid | Available |
Note: Purity levels and available formats may vary. It is highly recommended to consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.
Role in Key Metabolic Pathways
DL-Isocitric acid is a key intermediate in central metabolic pathways, primarily the Citric Acid (TCA) Cycle and the Glyoxylate (B1226380) Cycle. Its availability as a trisodium salt allows for its direct use in aqueous solutions for various enzymatic assays and cell culture studies.
The Citric Acid (TCA) Cycle
In aerobic organisms, isocitrate is a crucial substrate in the TCA cycle, a series of chemical reactions used to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins. The enzyme Isocitrate Dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADH, a key reducing equivalent for ATP synthesis.
Caption: Role of Isocitrate in the Citric Acid Cycle.
The Glyoxylate Cycle
In plants, bacteria, protists, and fungi, the glyoxylate cycle is an anabolic pathway that allows for the net conversion of fats and two-carbon compounds, such as acetate, into carbohydrates. Isocitrate Lyase is a key enzyme in this cycle, cleaving isocitrate into succinate (B1194679) and glyoxylate.
Caption: Role of Isocitrate in the Glyoxylate Cycle.
Experimental Protocols
This compound is a primary reagent in the enzymatic assays for Isocitrate Dehydrogenase and Isocitrate Lyase. The following are detailed protocols for these key experiments.
Enzymatic Assay of NADP-Dependent Isocitrate Dehydrogenase (EC 1.1.1.42)
This continuous spectrophotometric rate determination assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.
Principle: Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + NADPH + H+ + CO₂
Reagents:
-
A. 100 mM Tris-HCl Buffer, pH 7.5 at 25°C
-
B. 10 mM this compound solution: Prepare by dissolving the appropriate amount of this compound in Reagent A.
-
C. 2.5 mM NADP+ Solution: Prepare by dissolving NADP+ sodium salt in deionized water.
-
D. 100 mM MgCl₂ Solution: Prepare by dissolving magnesium chloride in deionized water.
-
E. Isocitrate Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing the enzyme in cold Reagent A.
Procedure:
-
Pipette the following reagents into suitable cuvettes:
Reagent Test (mL) Blank (mL) Deionized Water 2.5 2.7 Reagent A (Buffer) 0.2 0.2 Reagent C (NADP+) 0.1 0.1 Reagent D (MgCl₂) 0.1 0.1 | Reagent E (Enzyme) | 0.1 | 0.0 |
-
Mix by inversion and equilibrate to 25°C.
-
Add 0.1 mL of Reagent B (this compound) to both the Test and Blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the Test and Blank. The rate for the Blank should be subtracted from the Test.
Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are approximately: 6.7 mM Tris-HCl, 0.33 mM DL-Isocitric acid, 0.083 mM NADP+, 3.3 mM MgCl₂.
Enzymatic Assay of Isocitrate Lyase (EC 4.1.3.1)
This continuous spectrophotometric rate determination assay measures the formation of the glyoxylate-phenylhydrazone complex, which absorbs at 324 nm.
Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone
Reagents:
-
A. 100 mM Imidazole-HCl Buffer, pH 6.8 at 30°C
-
B. 50 mM Magnesium Chloride (MgCl₂) Solution
-
C. 50 mM Phenylhydrazine HCl Solution
-
D. 10 mM this compound solution: Prepare in deionized water.
-
E. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution of the enzyme in cold deionized water.
Procedure:
-
Pipette the following reagents into suitable cuvettes:
Reagent Test (mL) Blank (mL) Reagent A (Buffer) 0.5 0.5 Reagent B (MgCl₂) 0.1 0.1 Reagent C (Phenylhydrazine) 0.2 0.2 Reagent E (Enzyme) 0.1 0.1 | Deionized Water | 0.0 | 0.1 |
-
Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 324 nm until constant.
-
Add 0.1 mL of Reagent D (this compound) to the Test cuvette and 0.1 mL of deionized water to the Blank cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.
Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are: 50 mM Imidazole-HCl, 5 mM MgCl₂, 10 mM Phenylhydrazine, 1 mM DL-Isocitric acid.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for studying enzyme kinetics using this compound.
Caption: General workflow for enzyme kinetic studies.
This technical guide provides a foundational understanding of this compound for laboratory use. For specific applications and troubleshooting, always refer to the detailed product information provided by the supplier and relevant scientific literature.
Methodological & Application
Application Notes and Protocols: DL-Isocitric Acid Trisodium Salt as a Substrate for NADP+-Dependent Isocitrate Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Isocitric acid trisodium (B8492382) salt is a widely used substrate for the enzymatic analysis of NADP+-dependent isocitrate dehydrogenase (IDH). Isocitrate dehydrogenases are crucial enzymes in cellular metabolism that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key intermediate in the citric acid cycle and various biosynthetic pathways. In mammals, there are three isoforms of IDH: IDH1, IDH2, and IDH3.[1][2] IDH1 is found in the cytosol and peroxisomes, while IDH2 and IDH3 are located in the mitochondria.[1] IDH1 and IDH2 utilize NADP+ as a cofactor, producing NADPH, whereas IDH3 is NAD+-dependent and is a component of the citric acid cycle.[1][2]
NADP+-dependent IDH plays a significant role in cellular defense against oxidative stress by generating NADPH, which is essential for the regeneration of reduced glutathione.[1][3] It is also involved in lipid metabolism, including fatty acid and cholesterol biosynthesis.[3] Given its importance in various physiological and pathological processes, the accurate measurement of NADP+-dependent IDH activity is critical for research and drug development.
Principle of the Assay
The enzymatic activity of NADP+-dependent isocitrate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH. The reaction is spectrophotometrically measured by the increase in absorbance at 340 nm, which is characteristic of NADPH. The reaction is as follows:
DL-Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + CO2 + NADPH + H+
Quantitative Data
Kinetic Parameters of NADP+-Dependent Isocitrate Dehydrogenase
The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. The following table summarizes the Km values for NADP+-dependent isocitrate dehydrogenase from various sources for its substrates.
| Enzyme Source | Substrate | Divalent Cation | Km (µM) | Reference |
| Chickpea (Cicer arietinum L.) Pod Walls | DL-Isocitrate | Mn2+ | 110 | [4] |
| Chickpea (Cicer arietinum L.) Pod Walls | NADP+ | Mn2+ | 15 | [4] |
| Chickpea (Cicer arietinum L.) Pod Walls | Mn2+ | - | 15 | [4] |
| Chickpea (Cicer arietinum L.) Pod Walls | Mg2+ | - | 192 | [4] |
| Umbonibacter marinipuiceus | NADP+ | Mn2+ | 1167.7 ± 113.0 | [5] |
| Umbonibacter marinipuiceus | NAD+ | Mn2+ | 1800.0 ± 64.4 | [5] |
Experimental Protocols
Preparation of Reagents
1. Glycylglycine Buffer (250 mM, pH 7.4 at 37°C):
-
Dissolve Gly-Gly, Free Base in deionized water to a final concentration of 250 mM.
-
Adjust the pH to 7.4 at 37°C using 1 M NaOH.
2. DL-Isocitric Acid Trisodium Salt Solution (6.6 mM):
-
Dissolve DL-Isocitric Acid, Trisodium Salt in the Glycylglycine Buffer to a final concentration of 6.6 mM.
3. β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP+) Solution (20 mM):
-
Dissolve β-NADP+, Sodium Salt in deionized water to a final concentration of 20 mM.
4. Manganese Chloride Solution (18 mM):
-
Dissolve Manganese Chloride, Tetrahydrate in deionized water to a final concentration of 18 mM.
5. Isocitrate Dehydrogenase (NADP+) Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of Isocitrate Dehydrogenase (NADP+) in cold Glycylglycine Buffer.
Assay Procedure (Continuous Spectrophotometric Rate Determination)
This protocol is based on the method provided by Sigma-Aldrich.
Final Assay Concentrations in a 3.00 ml reaction mix:
-
67 mM Glycylglycine
-
0.44 mM DL-Isocitric acid
-
1.0 mM β-NADP+
-
0.60 mM Manganese chloride
-
0.03 - 0.06 unit Isocitrate dehydrogenase (NADP+)
Procedure:
-
Pipette the following reagents into suitable cuvettes:
| Reagent | Test (ml) | Blank (ml) |
| Deionized Water | 1.95 | 1.95 |
| Reagent A (Buffer) | 0.50 | 0.60 |
| Reagent B (DL-Isocitric Acid) | 0.20 | 0.20 |
| Reagent C (β-NADP+) | 0.15 | 0.15 |
| Reagent D (Manganese Chloride) | 0.10 | 0.10 |
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.
-
Add 0.10 ml of Reagent E (Enzyme Solution) to the "Test" cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Obtain the ΔA340nm/minute using the maximum linear rate for both the Test and Blank.
-
The activity of the enzyme can be calculated using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that will convert 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.
Visualizations
Signaling Pathway: Role of NADP+-Dependent Isocitrate Dehydrogenase
References
- 1. Mitochondrial NADP+-Dependent Isocitrate Dehydrogenase Deficiency Exacerbates Mitochondrial and Cell Damage after Kidney Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Partial Purification and Characterization of NADP+-Isocitrate Dehydrogenase from Immature Pod Walls of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Isocitrate Lyase Kinetics Using DL-Isocitric Acid Trisodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, an anabolic pathway crucial for bacteria, fungi, and plants to utilize two-carbon compounds for carbohydrate synthesis.[1][2] This pathway is absent in mammals, making ICL an attractive target for the development of novel antimicrobial agents.[3][4] Accurate measurement of ICL kinetics is fundamental to understanding its function and for screening potential inhibitors. This document provides detailed application notes and protocols for measuring isocitrate lyase kinetics using DL-isocitric acid trisodium (B8492382) salt as a substrate.
Principle of the Assay
The enzymatic activity of isocitrate lyase is determined by monitoring the cleavage of isocitrate into succinate (B1194679) and glyoxylate.[2] The production of glyoxylate can be measured spectrophotometrically. A common method involves the reaction of glyoxylate with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at this wavelength is directly proportional to the isocitrate lyase activity.
Application Notes
Substrate Specificity and Advantages of DL-Isocitric Acid Trisodium Salt:
This compound is a widely used substrate for ICL kinetic assays.[1] It is a stable, water-soluble salt that provides a racemic mixture of the isocitrate isomers. It's important to note that isocitrate lyase is specific for the threo-D(s)-isocitrate enantiomer.
Potential Interferences:
-
Other Carbonyl Compounds: Any aldehydes or ketones present in the sample that can react with phenylhydrazine may lead to an overestimation of ICL activity.
-
UV-Absorbing Compounds: Substances in the sample that absorb strongly at 324 nm can interfere with the spectrophotometric measurement. A proper blank control is crucial to mitigate this.
-
Metal Ions: Isocitrate lyase activity is dependent on divalent cations, typically Mg²⁺.[5] However, other metal ions such as Mn²⁺ and Zn²⁺ can inhibit the enzyme's activity.[6] The presence of chelating agents like EDTA in the sample can also affect the assay by sequestering the necessary metal cofactors.
Data Analysis:
The initial reaction rates (v) are determined from the linear portion of the absorbance versus time plots. To determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), the initial rates are measured at varying concentrations of this compound.[2][7] These data can be plotted as v versus substrate concentration [S] and fitted to the Michaelis-Menten equation.[7] For a more accurate determination of Km and Vmax, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v versus 1/[S]), can be used.[5][8][9]
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Isocitrate Lyase
This protocol is adapted from a standard method for the continuous spectrophotometric rate determination of isocitrate lyase activity.
Materials:
-
This compound
-
Isocitrate Lyase enzyme
-
Imidazole buffer (50 mM, pH 6.8 at 30°C)
-
Magnesium chloride (MgCl₂) solution (50 mM)
-
Ethylenediaminetetraacetic acid (EDTA) solution (10 mM)
-
Phenylhydrazine HCl solution (40 mM)
-
Spectrophotometer capable of measuring absorbance at 324 nm
-
Thermostatted cuvette holder
-
Pipettes and tips
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the following reagents in the specified order:
-
0.50 mL Imidazole Buffer
-
0.10 mL MgCl₂ Solution
-
0.10 mL EDTA Solution
-
0.10 mL Phenylhydrazine HCl Solution
-
0.10 mL DL-Isocitric Acid Solution
-
-
Blank Preparation: Prepare a blank cuvette containing all reagents except the enzyme solution. Add an equivalent volume of buffer in place of the enzyme.
-
Equilibration: Mix the contents of the cuvettes by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Initiate the Reaction: Add 0.10 mL of the Isocitrate Lyase enzyme solution to the sample cuvette and immediately mix by inversion.
-
Measure Absorbance: Record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve for both the test and blank samples. The net rate is the rate of the test sample minus the rate of the blank.
One unit of isocitrate lyase is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 and 30°C.
Protocol 2: Determination of Km and Vmax
Procedure:
-
Follow the procedure outlined in Protocol 1.
-
Vary the concentration of the this compound solution over a range of concentrations (e.g., 0.1 mM to 10 mM).
-
For each substrate concentration, measure the initial reaction velocity (v).
-
Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
The x-intercept of the Lineweaver-Burk plot is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax.[9]
Data Presentation
The following tables summarize representative kinetic parameters for isocitrate lyase from different organisms, determined using isocitrate as the substrate. Note that the specific values can vary depending on the enzyme source, purity, and assay conditions.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Mycobacterium tuberculosis | This compound | 45 ± 7 | 5.2 ± 0.2 (s⁻¹) | [1] |
| Mycobacterium avium (Icl) | threo D-(s) isocitrate | 145 | 1.3 | [6] |
| Mycobacterium avium (AceA) | threo D-(s) isocitrate | 1300 | 0.41 | [6] |
| Corn Scutella (ICL1) | Isocitrate | 55.6 | Not specified | [10] |
| Corn Scutella (ICL2) | Isocitrate | 83.3 | Not specified | [10] |
Visualizations
References
- 1. Solvent Isotope-induced Equilibrium Perturbation for Isocitrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. On the mechanism of action of isocitrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. als-journal.com [als-journal.com]
Application Notes and Protocols for DL-Isocitric Acid Trisodium Salt Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of DL-Isocitric acid trisodium (B8492382) salt stock solutions. Adherence to these guidelines will help ensure the stability and efficacy of the compound for experimental use.
Product Information
-
Chemical Name: DL-Isocitric acid trisodium salt
-
Synonyms: threo-DsLs-Isocitric acid trisodium salt hydrate, Trisodium Isocitrate[1]
-
CAS Number: 1637-73-6
-
Molecular Formula: C₆H₅Na₃O₇[2]
-
Molecular Weight: 258.07 g/mol (anhydrous basis)
-
Appearance: White to light yellow solid or crystalline powder[1][2]
Applications
This compound is an endogenous metabolite and a key intermediate in the citric acid (TCA) cycle.[2][3] It is a substrate for the enzyme isocitrate dehydrogenase.[4] Stock solutions of this salt are utilized in various research applications, including:
-
Enzyme activity assays[5]
-
Metabolic studies[6]
-
Cell culture experiments[7]
-
As a marker for determining the composition of isocitrates in fruit products[2]
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound and its stock solutions.
Table 1: Solubility Data
| Solvent | Solubility | Observations |
| Water | ≥ 100 mg/mL (387.49 mM) | Clear solution |
| Water | 90 mg/mL | - |
| PBS (pH 7.2) | 5 mg/mL | - |
Data sourced from multiple suppliers.[2][5][6]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | - | Sealed storage, away from moisture.[2] |
| Solid | -20°C | ≥ 4 years | - |
| Stock Solution in Solvent | -80°C | 6 months | Sealed storage, away from moisture.[2] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in water.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[2]
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
For 10 mL of a 100 mM solution, the required mass is calculated as follows:
-
Mass (g) = 0.1 L × 0.1 mol/L × 258.07 g/mol = 0.25807 g (or 258.07 mg)
-
-
-
Weigh the compound:
-
Accurately weigh out the calculated amount of this compound powder.
-
-
Dissolution:
-
Volume adjustment:
-
Once fully dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
-
Sterilization:
-
For applications in cell culture, it is crucial to sterilize the stock solution.[2]
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of a sterile stock solution of this compound.
Caption: Workflow for preparing a sterile stock solution.
Signaling Pathway
DL-Isocitric acid is a key intermediate in the Citric Acid (TCA) Cycle, a fundamental metabolic pathway.
References
- 1. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isocitric acid - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Isocitric acid (HMDB0000193) [hmdb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. DL-Isocitric acid trisodium | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for DL-Isocitric Acid Trisodium Salt as a Carbon Source in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, serves as an effective carbon and energy source for a variety of bacterial species.[1][2] Its trisodium (B8492382) salt is a stable and soluble formulation suitable for inclusion in defined bacterial culture media. The ability of bacteria to utilize isocitrate is primarily dependent on the enzymes isocitrate dehydrogenase, which funnels isocitrate into the TCA cycle for energy production, and isocitrate lyase, a key enzyme of the glyoxylate (B1226380) shunt that enables the net conversion of two-carbon compounds into four-carbon dicarboxylic acids for biosynthesis.[1] This document provides detailed application notes and protocols for the use of DL-isocitric acid trisodium salt as a carbon source in bacterial cell culture.
Data Presentation
Bacterial Growth on Isocitrate/Citrate (B86180) as a Sole Carbon Source
The following table summarizes quantitative data on the growth of various bacterial species using isocitrate or its isomer, citrate, as the sole carbon source.
| Bacterial Species | Medium | Carbon Source & Concentration | Growth Parameter | Value |
| Bacillus subtilis 168 | MSMYE Minimal Medium | D-Isocitrate (5 mM) | Final Optical Density (OD660) | ~0.4 - 0.5 |
| Pseudomonas aeruginosa | ABT Minimal Medium | Sodium Citrate (10 mM) | Generation Time | Not explicitly stated for citrate, but growth was supported. |
| Liberibacter crescens | M14 Medium | Citrate | Optimal Concentration | 13 mM |
Metabolic Pathways
Isocitrate Metabolism in Bacteria
Bacteria primarily metabolize isocitrate through two key pathways: the Tricarboxylic Acid (TCA) Cycle and the Glyoxylate Cycle. The choice of pathway is often regulated by the availability of other carbon sources.
Caption: Metabolic fate of isocitrate in bacteria.
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with this compound
This protocol describes the preparation of a defined minimal medium for bacterial growth using this compound as the sole carbon source. This recipe is adapted from standard M9 minimal medium protocols.
Materials:
-
This compound (CAS 1637-73-6)
-
Na₂HPO₄·7H₂O
-
KH₂PO₄
-
NaCl
-
NH₄Cl
-
1 M MgSO₄ (sterile)
-
1 M CaCl₂ (sterile)
-
Deionized water (dH₂O)
Procedure:
-
Prepare 5X M9 Salts Solution:
-
Dissolve the following in 800 mL of dH₂O:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 L with dH₂O.
-
Sterilize by autoclaving.
-
-
Prepare 1 M this compound Stock Solution:
-
Dissolve 25.81 g of this compound in 100 mL of dH₂O.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Prepare 1 L of M9-Isocitrate Minimal Medium (Final concentration of isocitrate: 10 mM):
-
Start with 778 mL of sterile dH₂O.
-
Aseptically add the following sterile solutions in the specified order, mixing after each addition:
-
200 mL of 5X M9 Salts
-
2 mL of 1 M MgSO₄
-
10 mL of 1 M this compound stock solution
-
100 µL of 1 M CaCl₂
-
-
The final medium is ready for use.
-
Protocol 2: Bacterial Growth Curve Measurement
This protocol outlines the procedure for monitoring bacterial growth in M9-Isocitrate minimal medium by measuring optical density at 600 nm (OD600).
Materials:
-
M9-Isocitrate Minimal Medium (prepared as in Protocol 1)
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Sterile cuvettes
Procedure:
-
Inoculum Preparation:
-
Prepare a starter culture of the desired bacterial strain by inoculating a single colony into a suitable broth (e.g., LB broth) and incubating overnight at the optimal temperature with shaking.
-
The next day, pellet the cells from the starter culture by centrifugation and wash twice with sterile M9 salts solution (without a carbon source) to remove any residual rich medium.
-
Resuspend the washed cells in M9 salts solution.
-
-
Growth Experiment:
-
Inoculate the M9-Isocitrate Minimal Medium with the washed bacterial suspension to a starting OD600 of approximately 0.05.
-
Incubate the culture at the optimal temperature with shaking (e.g., 37°C at 200 rpm).
-
At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture.
-
Measure the OD600 of the aliquot using a spectrophotometer. Use sterile M9-Isocitrate Minimal Medium as a blank.
-
Continue monitoring the OD600 until the culture reaches the stationary phase (i.e., the OD600 value no longer increases).
-
-
Data Analysis:
-
Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve.
-
From the growth curve, determine the lag phase, exponential (log) phase, and stationary phase.
-
Calculate the doubling time (generation time) from the exponential phase of the growth curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a bacterial growth experiment with this compound as the carbon source.
Caption: Workflow for bacterial growth analysis.
References
Quantification of isocitrate in biological samples using HPLC and DL-Isocitric acid trisodium salt standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism and energy production.[1] Dysregulation of isocitrate levels has been implicated in various pathological conditions, making its accurate quantification in biological samples crucial for disease diagnosis, monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of isocitrate in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, employing DL-Isocitric acid trisodium (B8492382) salt as a standard.
Isocitrate is an isomer of citrate (B86180) and is formed from citrate via the action of the enzyme aconitase.[2] It is subsequently oxidatively decarboxylated to α-ketoglutarate by isocitrate dehydrogenase, a critical regulatory step in the TCA cycle.[2] Accurate measurement of isocitrate concentrations can provide valuable insights into the metabolic state of cells and tissues.
Signaling Pathway of Isocitrate
Isocitrate is a central molecule in cellular metabolism, primarily involved in the Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle. The following diagram illustrates the key reactions involving isocitrate within this pathway.
Caption: Isocitrate's role in the Tricarboxylic Acid (TCA) Cycle.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of isocitrate.
Materials and Reagents
-
DL-Isocitric acid trisodium salt (≥93% purity)[3]
-
Perchloric acid (HClO₄), 70%
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological samples (e.g., plasma, tissue homogenate)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[4]
-
Centrifuge
-
Homogenizer (for tissue samples)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask. This stock solution can be stored at -20°C for up to one month.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation
The following workflow outlines the preparation of biological samples for HPLC analysis.
Caption: Workflow for biological sample preparation.
Detailed Protocol:
-
For Tissue Samples: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Deproteinization: To 500 µL of plasma or tissue homogenate, add 500 µL of ice-cold 1 M perchloric acid.
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 5 M potassium carbonate (K₂CO₃) dropwise until the pH reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
HPLC Conditions
The separation and quantification of isocitrate are achieved using the following HPLC parameters.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 mm × 150 mm, 5 µm)[4] |
| Mobile Phase | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 2.5 (adjusted with H₃PO₄)[2] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV Detector |
| Detection Wavelength | 210 nm[5][6] |
| Run Time | 15 minutes |
Data Analysis and Quantification
Standard Curve
Inject the prepared working standard solutions into the HPLC system and record the peak area for isocitrate. Construct a standard curve by plotting the peak area against the corresponding concentration of the standards. The curve should exhibit a linear relationship.
Example Standard Curve Data:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| 100 | 5,000,000 |
Quantification of Isocitrate in Samples
Inject the prepared biological samples into the HPLC system and determine the peak area corresponding to isocitrate. The concentration of isocitrate in the sample can be calculated using the linear regression equation obtained from the standard curve:
y = mx + c
Where:
-
y is the peak area of the sample
-
m is the slope of the standard curve
-
x is the concentration of isocitrate in the sample
-
c is the y-intercept of the standard curve
The final concentration should be adjusted for the dilution factor used during sample preparation.
Method Validation
To ensure the reliability and accuracy of the results, the HPLC method should be validated according to established guidelines.
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% |
| Accuracy (% Recovery) | 85% - 115% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of isocitrate |
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH | Replace the column, ensure mobile phase pH is correctly adjusted. |
| Variable retention times | Fluctuations in flow rate or temperature, air bubbles in the system | Check pump for leaks, degas the mobile phase, ensure stable column temperature. |
| Low sensitivity | Low detector response, sample degradation | Check detector lamp, ensure proper sample storage and handling. |
| Extraneous peaks | Sample contamination, mobile phase impurities | Use high-purity solvents, filter samples and mobile phase. |
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of isocitrate in biological samples. The use of this compound as a standard ensures accurate calibration. Proper sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in metabolic studies.
References
Application Notes and Protocols for Studying Cancer Cell Metabolism with DL-Isocitric Acid Trisodium Salt and the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The most well-known metabolic phenotype in cancer is the Warburg effect, characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of oxygen. While the Warburg effect focuses on altered glucose metabolism, the role of mitochondrial pathways, such as the tricarboxylic acid (TCA) cycle, is also critical and often reprogrammed in cancer.
DL-Isocitric acid is a key intermediate in the TCA cycle. Its conversion to α-ketoglutarate (α-KG) is a crucial step, catalyzed by isocitrate dehydrogenase (IDH). In recent years, mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) have been identified as key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from α-KG.[2] The accumulation of D-2-HG has profound effects on cellular epigenetics and metabolism, representing a significant deviation from the classical Warburg effect.
These application notes provide a comprehensive overview of the role of isocitrate metabolism in cancer, with a focus on both wild-type and mutant IDH, and its interplay with the Warburg effect. Detailed protocols for key experiments are provided to enable researchers to investigate these metabolic pathways.
Key Concepts
-
The Warburg Effect: The propensity of cancer cells to favor glycolysis for energy production even when oxygen is plentiful. This leads to high glucose uptake and lactate secretion.
-
Isocitrate Dehydrogenase (IDH): Enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. There are three isoforms: IDH1 (cytosolic/peroxisomal), IDH2 (mitochondrial), and IDH3 (mitochondrial).
-
IDH Mutations in Cancer: Specific mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-KG to D-2-hydroxyglutarate (D-2-HG).[3]
-
D-2-Hydroxyglutarate (D-2-HG): An oncometabolite that competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[2]
-
Metabolic Reprogramming in IDH-mutant cells: These cells exhibit a distinct metabolic profile compared to both normal cells and cancer cells displaying a typical Warburg phenotype. They often show a decreased reliance on glycolysis and an increased dependence on glutamine metabolism to fuel the TCA cycle and D-2-HG production.[4]
Data Presentation
The following tables summarize quantitative data from studies comparing the metabolic profiles of IDH wild-type (WT) and IDH mutant (mut) cancer cells.
| Parameter | IDH Wild-Type Cells | IDH Mutant Cells | Fold Change (mut/WT) | Reference |
| Glucose Consumption | High | Reduced | ~0.5 - 0.7 | [4][5] |
| Lactate Production | High | Reduced | ~0.4 - 0.6 | [4][5] |
| Glutamine Consumption | Variable | Increased | ~1.5 - 2.0 | [5] |
| D-2-Hydroxyglutarate (D-2-HG) | Low/Undetectable | High | >100 | [1] |
Table 1: Comparative Metabolic Rates in IDH-WT vs. IDH-mutant Cancer Cells. This table highlights the general metabolic shifts observed in cancer cells harboring IDH mutations compared to those with wild-type IDH, which often exhibit a more classical Warburg phenotype.
| Cell Line | Genotype | D-2-HG (nmol/10^6 cells) | Reference |
| HCT116 | IDH1-WT | < 1 | [6] |
| HCT116 | IDH1-R132H/+ | ~1000 | [6] |
| U87MG (Glioma) | IDH1-WT | Undetectable | [1] |
| U87MG (Glioma) | Expressing IDH1-R132H | ~600 | [1] |
| HT1080 (Fibrosarcoma) | Endogenous IDH1-R132C | ~1500 | [1] |
Table 2: D-2-Hydroxyglutarate Levels in IDH-WT and IDH-mutant Cell Lines. This table provides specific examples of the dramatic increase in D-2-HG production in cancer cell lines with IDH mutations.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Isocitrate Metabolism in Normal and Cancer Cells
Caption: Isocitrate metabolism in normal vs. cancer cells.
Experimental Workflow: Analysis of Isocitrate Metabolism in Cancer Cells
Caption: General workflow for metabolic analysis.
Experimental Protocols
Protocol 1: Determination of Glucose Consumption and Lactate Production
This protocol allows for the assessment of the Warburg effect by measuring glucose uptake and lactate secretion in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., IDH-WT and IDH-mutant glioma lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glucose assay kit (e.g., colorimetric or fluorometric)
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Culture overnight to allow for attachment.
-
Treatment (Optional): If assessing the effect of DL-Isocitric acid trisodium salt or other compounds, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Sample Collection:
-
Collect a known volume of the cell culture medium for lactate and glucose analysis.
-
Wash the cells with PBS and lyse them for protein quantification (e.g., using a BCA assay) to normalize the data.
-
-
Glucose and Lactate Measurement: Follow the manufacturer's instructions for the chosen glucose and lactate assay kits.
-
Data Analysis:
-
Calculate the amount of glucose consumed by subtracting the glucose concentration in the cell-containing wells from the concentration in cell-free control wells.
-
Calculate the amount of lactate produced.
-
Normalize the glucose consumption and lactate production values to the protein concentration or cell number.
-
Protocol 2: Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol measures the activity of wild-type or mutant IDH in cell lysates.
Materials:
-
Cell lysates from IDH-WT and IDH-mutant cancer cells
-
IDH activity assay kit (specific for either WT or mutant IDH)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the assay kit's instructions. This typically involves homogenization in a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Assay Reaction:
-
For wild-type IDH activity , the assay typically measures the reduction of NADP+ to NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a colored or fluorescent product. The reaction mixture includes isocitrate and NADP+.
-
For mutant IDH activity , the assay measures the consumption of NADPH during the conversion of α-KG to D-2-HG. This is detected as a decrease in absorbance at 340 nm.[7] The reaction mixture includes α-KG and NADPH.
-
-
Measurement: Follow the kit's protocol for setting up the reactions in a 96-well plate and measuring the signal over time using a microplate reader.
-
Data Analysis: Calculate the IDH activity based on the rate of change in absorbance or fluorescence, normalized to the amount of protein in the lysate.
Protocol 3: Quantification of D-2-Hydroxyglutarate (D-2-HG)
This protocol is essential for determining the presence and levels of the oncometabolite D-2-HG in cells with suspected IDH mutations.
Materials:
-
Cell pellets or culture medium
-
D-2-HG assay kit (e.g., enzymatic assay or LC-MS-based method)
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Centrifuge
-
LC-MS/MS system (for the most sensitive and specific detection)
Procedure:
-
Metabolite Extraction:
-
For intracellular D-2-HG, wash cell pellets with cold PBS and extract metabolites using ice-cold 80% methanol.
-
For extracellular D-2-HG, collect the cell culture medium.
-
-
Sample Preparation: Centrifuge the extracts to pellet any debris and collect the supernatant. Dry the supernatant (e.g., using a speed vacuum) and resuspend in the appropriate assay buffer.
-
D-2-HG Measurement:
-
Enzymatic Assay: These kits typically use a specific D-2-HG dehydrogenase that oxidizes D-2-HG, leading to the reduction of a probe that can be measured colorimetrically or fluorometrically. Follow the manufacturer's instructions.
-
LC-MS/MS: This is the gold standard for D-2-HG quantification, offering high sensitivity and specificity. The method involves chromatographic separation of D-2-HG from other metabolites followed by mass spectrometry-based detection.[8]
-
-
Data Analysis: Quantify D-2-HG levels by comparing the sample signal to a standard curve generated with known concentrations of D-2-HG. Normalize to cell number or protein concentration.
Protocol 4: 13C-Isocitrate Metabolic Flux Analysis
This advanced protocol uses stable isotope-labeled isocitrate to trace its metabolic fate within the cell, providing a detailed map of metabolic pathway activity.
Materials:
-
Cancer cell lines
-
Culture medium lacking isocitrate
-
[U-13C6]-Isocitric acid
-
Metabolite extraction reagents
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing [U-13C6]-Isocitric acid for a time sufficient to reach isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.
-
MS Analysis: Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution of TCA cycle intermediates and related metabolites.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.[7]
Conclusion
The study of isocitrate metabolism provides a critical window into the complexities of cancer cell metabolic reprogramming, extending beyond the classical Warburg effect. The discovery of IDH mutations and the resulting production of the oncometabolite D-2-HG have unveiled a new paradigm in cancer metabolism, linking central carbon metabolism directly to epigenetic regulation. The protocols and information provided herein offer a robust framework for researchers to investigate the multifaceted role of this compound and its associated metabolic pathways in cancer. By employing these methods, scientists can further elucidate the metabolic vulnerabilities of cancer cells, paving the way for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential metabolic alterations in IDH1 mutant vs. wildtype glioma cells promote epileptogenesis through distinctive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of D-2-hydroxyglutarate in the presence of isocitrate dehydrogenase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Enzymatic determination of isocitrate in fruit juices with DL-Isocitric acid trisodium salt as a standard
Application Notes and Protocols for the Enzymatic Determination of Isocitrate in Fruit Juices
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitric acid, a structural isomer of citric acid, is a key intermediate in the citric acid cycle.[1] In the food industry, particularly in the analysis of fruit juices, the concentration of D-isocitric acid serves as an important marker for authenticity and quality assessment.[1][2] Adulteration of fruit juices, for instance, through the addition of citric acid, can be detected by examining the ratio of citric acid to D-isocitric acid. In authentic orange juice, this ratio is typically below 130.[1][3] This document provides a detailed protocol for the enzymatic determination of D-isocitrate in fruit juices using DL-Isocitric acid trisodium (B8492382) salt as a standard. The method is based on the specific enzymatic activity of isocitrate dehydrogenase (ICDH).
Principle of the Assay
The enzymatic determination of D-isocitric acid relies on the oxidative decarboxylation of D-isocitrate to α-ketoglutarate, a reaction catalyzed by isocitrate dehydrogenase (ICDH; EC 1.1.1.42). This reaction requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor, which is reduced to NADPH.[4][5] The amount of NADPH produced is directly proportional to the amount of D-isocitrate in the sample. The concentration of NADPH can be quantified by measuring the increase in absorbance at 340 nm with a spectrophotometer, as NADPH has a distinct absorption maximum at this wavelength, unlike NADP+.[6] It is important to note that the enzyme is specific for the D-form of isocitrate; therefore, when using DL-isocitric acid as a standard, only 50% of the substrate will be measured.[7][8]
Materials and Reagents
Equipment
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path) or a 96-well microplate reader
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Reagents
-
DL-Isocitric acid trisodium salt hydrate (B1144303) (≥93% purity): For the preparation of standard solutions.
-
Isocitrate Dehydrogenase (ICDH, NADP-dependent, EC 1.1.1.42): Enzyme solution.
-
β-Nicotinamide adenine dinucleotide phosphate, sodium salt (β-NADP): Coenzyme.
-
Glycylglycine: For buffer preparation.
-
Manganese Chloride (MnCl2) or Magnesium Chloride (MgCl2): Divalent cations required for enzyme activity.[1]
-
Sodium Hydroxide (NaOH): For pH adjustment and sample preparation.
-
Hydrochloric Acid (HCl): For pH adjustment.
-
Polyvinylpolypyrrolidone (PVPP) or Bentonite (B74815): For decolorizing juice samples.[8]
-
Deionized Water
Experimental Protocols
Preparation of Reagents
-
Glycylglycine Buffer (250 mM, pH 7.4 at 37°C): Dissolve an appropriate amount of Glycylglycine in deionized water to make a 250 mM solution. Adjust the pH to 7.4 at 37°C using 1 M NaOH.[9]
-
Manganese Chloride Solution (18 mM): Dissolve an appropriate amount of Manganese Chloride Tetrahydrate in deionized water to make an 18 mM solution.[9]
-
β-NADP Solution (20 mM): Dissolve an appropriate amount of β-NADP sodium salt in deionized water to make a 20 mM solution.[9]
-
Isocitrate Dehydrogenase (ICDH) Enzyme Solution (0.3 - 0.6 units/ml): Immediately before use, prepare a solution containing 0.3 - 0.6 units/ml of ICDH in cold Glycylglycine Buffer.[9]
Preparation of Standard Solutions
A standard curve is essential for the accurate quantification of D-isocitrate in the samples.
-
Stock Standard Solution (e.g., 606 mg/L D-Isocitric acid): Accurately weigh 0.175 g of this compound and dissolve it in a 100 ml volumetric flask with deionized water.[10] This solution should be prepared fresh.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using deionized water to obtain concentrations ranging from, for example, 50 mg/L to 500 mg/L.
Sample Preparation
Proper sample preparation is crucial to remove interferences and ensure accurate measurements.
-
Filtration: Filter turbid fruit juice samples to obtain a clear solution.
-
Neutralization: For acidic juices, take 25 ml of the filtered sample and adjust the pH to approximately 7.0-7.5 with 2 M NaOH. Transfer the neutralized sample to a 50 ml volumetric flask and bring it to volume with deionized water.[8]
-
Decolorization: For colored juices, add 0.5 g of PVPP or bentonite to the neutralized and diluted sample. Stir for 1 minute and then filter to obtain a clear, possibly slightly colored solution for the assay.[8]
Assay Procedure (Cuvette Method)
-
Pipette the following reagents into a cuvette:
-
1.95 ml Deionized Water
-
0.50 ml Glycylglycine Buffer (Reagent A)
-
0.20 ml of the prepared sample or standard solution
-
0.15 ml β-NADP Solution (Reagent C)
-
0.10 ml Manganese Chloride Solution (Reagent D)[9]
-
-
Mix by inversion and allow the mixture to equilibrate to the assay temperature (e.g., 37°C).
-
Measure the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding 0.10 ml of the ICDH Enzyme Solution (Reagent E).[9]
-
Mix immediately by inversion and monitor the increase in absorbance at 340 nm for approximately 5-10 minutes, or until the reaction is complete.
-
Record the final absorbance (A2) once the reading is stable.
-
Calculate the change in absorbance (ΔA) by subtracting A1 from A2.
A blank reaction should be performed using deionized water instead of the sample or standard to account for any background absorbance.
Data Analysis
-
Standard Curve: Plot the ΔA values for the standard solutions against their corresponding concentrations of D-isocitric acid. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Sample Concentration: Use the ΔA of the unknown sample and the equation from the standard curve to calculate the concentration of D-isocitrate in the sample. Remember to account for any dilution factors used during sample preparation.
Quantitative Data Summary
The following table summarizes the typical ranges of D-isocitric acid found in various fruit juices. These values can be used as a reference for comparison.
| Fruit Juice | D-Isocitric Acid Content (mg/L) |
| Orange | 65–200 |
| Grapefruit | 140–350 |
| Pomegranate | 4–186 |
| Raspberry | 57–440 (mean 170) |
Data sourced from a comparative study of analytical methods for isocitric acid determination.[4]
Conclusion
The enzymatic determination of D-isocitrate is a reliable and specific method for assessing the quality and authenticity of fruit juices. By following the detailed protocols outlined in these application notes, researchers can accurately quantify the D-isocitrate content in their samples. The use of this compound as a standard provides a convenient and accessible means for creating a standard curve, ensuring the accuracy of the results. Careful sample preparation and adherence to the assay conditions are paramount for obtaining reproducible and trustworthy data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. RIDACOM â Comprehensive Bioscience Supplier - D-Isocitric Acid [ridacom.com]
- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. benchchem.com [benchchem.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. slatti.se [slatti.se]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: pH Optimization for Enzymatic Assays Using DL-Isocitrate Acid Trisodium Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH conditions for enzymatic assays utilizing DL-Isocitric acid trisodium (B8492382) salt as a substrate. The primary enzymes discussed are Isocitrate Dehydrogenase (IDH) and Isocitrate Lyase (ICL).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an Isocitrate Dehydrogenase (IDH) assay?
A1: The optimal pH for an IDH assay is dependent on the specific isozyme and its source. Generally, a slightly alkaline pH is preferred. For NADP+-dependent IDH, an optimal pH of 8.0 has been reported.[1] For different mitochondrial NAD+-dependent IDH isoforms, the optimal pH can range from 7.6 to 8.0.[1] A bacterial IDH from Umbonibacter marinipuiceus was found to have an optimal pH of 8.5 with Mn²⁺ and 8.7 with Mg²⁺ as cofactors.[2] For NAD+-dependent IDH, a pH of 7.5 has also been suggested.[3]
Q2: What is the optimal pH for an Isocitrate Lyase (ICL) assay?
A2: The optimal pH for ICL assays also varies depending on the organism. For Mycobacterium tuberculosis ICL, an optimal pH of 7.5 was established using a Tricine-HCl buffer.[4] A different protocol for ICL suggests a pH of 6.8 using an imidazole (B134444) buffer. In fasting rat liver, the optimal pH for ICL was determined to be 7.4.
Q3: Why is pH optimization crucial for my enzymatic assay?
A3: The pH of the reaction buffer is a critical parameter that can significantly impact enzyme activity.[5] Deviations from the optimal pH can lead to a decrease in catalytic efficiency and, in extreme cases, irreversible denaturation of the enzyme. pH affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis.
Q4: Can the choice of buffer system affect my results?
A4: Yes, the buffer system can influence enzyme activity. It is important to choose a buffer that has a pKa value close to the desired pH of the assay to ensure stable pH control. When determining the optimal pH, it is recommended to use a series of overlapping buffers to control for any potential inhibitory or activating effects of the buffer components themselves.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no enzyme activity | Suboptimal pH of the assay buffer. | Determine the optimal pH for your specific enzyme by performing the assay over a range of pH values. |
| Incorrect buffer used. | Ensure the buffer system is appropriate for the target pH range and is not inhibitory to the enzyme. | |
| Enzyme instability at the assay pH. | Check the pH stability of your enzyme by pre-incubating it at different pH values before adding the substrate. | |
| High background signal | Spontaneous degradation of substrate or product at the assay pH. | Run a blank reaction without the enzyme to assess the rate of non-enzymatic reaction at the chosen pH. Adjust the pH if necessary. |
| Contaminants in the enzyme preparation are active at the assay pH. | Purify the enzyme further to remove contaminating activities. | |
| Inconsistent results between experiments | Inaccurate pH of the buffer. | Always calibrate the pH meter before preparing buffers. Verify the final pH of the assay solution. |
| Temperature fluctuations affecting buffer pH. | Allow buffers to equilibrate to the assay temperature before use, as the pH of some buffers (e.g., Tris) is temperature-dependent. |
Data Presentation
Table 1: Optimal pH for Isocitrate Dehydrogenase (IDH) Assays
| Enzyme Source/Isoform | Cofactor | Optimal pH | Buffer System | Reference |
| NADP+-dependent IDH | NADP+ | 8.0 | Not Specified | [1] |
| Mitochondrial NAD+-dependent IDH (liver, brain, kidney-specific) | NAD+ | 8.0 | MOPS | [1] |
| Mitochondrial NAD+-dependent IDH (heart, muscle-specific) | NAD+ | 7.6 | MOPS | [1] |
| Umbonibacter marinipuiceus IDH | Mn²⁺ | 8.5 | Tris-HCl | [2] |
| Umbonibacter marinipuiceus IDH | Mg²⁺ | 8.7 | Tris-HCl | [2] |
| NAD+-dependent IDH | NAD+ | 7.5 | Triethanolamine | [3] |
| Escherichia coli IDH | NADP+ | 7.5 | Potassium Phosphate | [6] |
Table 2: Optimal pH for Isocitrate Lyase (ICL) Assays
| Enzyme Source | Optimal pH | Buffer System | Reference |
| Mycobacterium tuberculosis | 7.5 | Tricine-HCl | [4] |
| General Protocol | 6.8 | Imidazole | |
| Fasting Rat Liver | 7.4 | Not Specified | |
| Mycobacterium avium | 6.8 | MOPS | [4] |
Experimental Protocols
Protocol for Determining Optimal pH of an Enzymatic Assay
This protocol provides a general framework for determining the optimal pH for an enzyme that utilizes DL-Isocitric acid trisodium salt.
1. Buffer Preparation:
-
Prepare a series of buffers with overlapping pH ranges to cover the desired experimental range (e.g., pH 5.0 to 10.0).
-
Example Buffers:
-
100 mM Citrate buffer (pH 3.0-6.2)
-
100 mM Phosphate buffer (pH 5.8-8.0)
-
100 mM Tris-HCl buffer (pH 7.5-9.0)
-
100 mM Glycine-NaOH buffer (pH 8.6-10.6)
-
-
Ensure the final concentration of the buffer in the assay is consistent across all pH values.
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of your enzyme in a suitable buffer at a pH where it is known to be stable (e.g., pH 7.5).
-
Prepare a stock solution of this compound.
3. Assay Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes.
-
For each pH value to be tested, prepare triplicate reactions.
-
Reaction Mixture (example for IDH assay):
-
X µL of assay buffer (at the desired pH)
-
Y µL of MgCl₂ or MnCl₂ solution
-
Z µL of NADP⁺ or NAD⁺ solution
-
A µL of enzyme solution
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding B µL of this compound solution.
-
Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H formation) over time using a spectrophotometer or plate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each pH value.
-
Plot the enzyme activity (initial velocity) against the pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under the tested conditions.
Visualizations
Caption: Workflow for determining the optimal pH of an enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pufei.com [pufei.com]
- 4. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isocitrate dehydrogenase from Escherichia coli displays high solvent tolerance during NADPH generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isocitrate Dehydrogenase (IDH) Inhibitor Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with potential inhibitors of isocitrate dehydrogenase (IDH). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of IDH, and which are relevant in cancer?
Isocitrate dehydrogenase (IDH) has three isoforms: IDH1, IDH2, and IDH3. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria.[1] In the context of cancer, mutations are most frequently observed in IDH1 and IDH2.[2][3] These mutations are commonly found in various cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5][6]
Q2: What is the "gain-of-function" activity of mutant IDH enzymes?
Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in IDH1 (at arginine 132) and IDH2 (at arginine 140 or 172) result in a neomorphic, or "gain-of-function," activity.[2][3] Instead of producing α-KG, the mutant enzymes convert it to the oncometabolite D-2-hydroxyglutarate (2-HG).[7][8]
Q3: How does the oncometabolite 2-HG contribute to cancer development?
High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[9][10] This inhibition leads to widespread epigenetic changes, such as hypermethylation of histones and DNA, which can block cellular differentiation and promote tumorigenesis.[11][12][13] Additionally, 2-HG has been shown to affect other signaling pathways, including the mTOR and hypoxia-inducible factor (HIF) signaling pathways.[9][14]
Q4: What are the primary types of assays used to screen for IDH inhibitors?
The two main categories of assays for screening IDH inhibitors are:
-
Biochemical (Enzymatic) Assays: These assays directly measure the enzymatic activity of purified wild-type or mutant IDH enzymes. They typically monitor the consumption or production of cofactors like NADPH or NADH.
-
Cell-Based Assays: These assays measure the activity of IDH inhibitors in a cellular context. A common approach is to quantify the levels of the oncometabolite 2-HG produced by cancer cell lines harboring IDH mutations.
Q5: Why is it important to test inhibitors against both wild-type and mutant IDH?
Testing against both wild-type and mutant IDH enzymes is crucial for determining the selectivity of a potential inhibitor. An ideal inhibitor will potently block the activity of the mutant IDH while having minimal effect on the wild-type enzyme to reduce potential off-target effects and toxicity.
Troubleshooting Guides
Biochemical (Enzymatic) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or no enzyme activity | 1. Reagent degradation (especially NADPH/NADH).2. Improper storage of enzyme or reagents.3. Incorrect buffer pH or composition. | 1. Prepare fresh reagents, particularly NADPH/NADH solutions.2. Ensure all components are stored at the recommended temperatures and protected from light.3. Verify the pH of the assay buffer and check for the presence of necessary components like MgCl₂. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and ensure accurate liquid handling.2. Gently mix the reaction components thoroughly before measurement.3. Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath. |
| False positives in inhibitor screening | 1. Compound autofluorescence or absorbance at the detection wavelength.2. Compound precipitation in the assay buffer.3. Metal contamination in compound stocks. | 1. Run a control with the compound in the absence of the enzyme to check for interference.2. Visually inspect for compound precipitation and consider using a lower concentration or a different solvent.3. Use high-purity compounds and consider using an orthogonal assay, such as mass spectrometry, to confirm hits.[11] |
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable 2-HG levels in mutant IDH cell lines | 1. Low passage number of cells not yet producing high 2-HG levels.2. Incorrect cell line or loss of mutation.3. Inefficient 2-HG extraction. | 1. Culture cells for several passages to allow for 2-HG accumulation.2. Confirm the IDH mutation status of the cell line via sequencing.3. Optimize the 2-HG extraction protocol from cell lysates or culture medium. |
| High variability in 2-HG measurements | 1. Inconsistent cell seeding density.2. Variation in incubation times.3. Cell stress or death affecting metabolism. | 1. Ensure uniform cell seeding across all wells.2. Standardize the incubation time with the inhibitor.3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to normalize for cell number and assess cytotoxicity. |
| Poor correlation between biochemical and cell-based assay results | 1. Poor cell permeability of the compound.2. Compound metabolism by the cells.3. Off-target effects of the compound in a cellular environment. | 1. Assess compound permeability using assays like PAMPA.2. Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.3. Profile the compound against a panel of other enzymes and receptors to identify potential off-target activities. |
Data Presentation: Inhibitory Activity of Selected IDH Inhibitors
The following table summarizes the reported inhibitory concentrations (IC₅₀) of several known IDH inhibitors against mutant IDH1 and IDH2.
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | Biochemical | 12 | [15] |
| Ivosidenib (AG-120) | IDH1 R132C | Cell-based (HT1080) | 60 | [15] |
| Enasidenib (AG-221) | IDH2 R140Q | Biochemical | 100 | [16] |
| Enasidenib (AG-221) | IDH2 R172K | Biochemical | 400 | [16] |
| Vorasidenib (AG-881) | IDH1 R132H | Biochemical | 0.04 - 1.6 | [17] |
| Vorasidenib (AG-881) | IDH2 R140Q | Biochemical | 0.05 - 2.3 | [17] |
| AGI-5198 | IDH1 R132H | Biochemical | 23 | [18] |
| AGI-6780 | IDH2 R140Q | Cell-based (TF-1) | 500 | [11] |
Experimental Protocols
Protocol 1: Biochemical IDH1 R132H Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available assay kits and measures the decrease in absorbance at 340 nm due to the consumption of NADPH by the mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
IDH Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Test compounds (potential inhibitors)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of α-KG in IDH Assay Buffer.
-
Prepare a stock solution of NADPH in IDH Assay Buffer. Protect from light.
-
Dilute the test compounds to the desired concentrations in IDH Assay Buffer.
-
-
Reaction Setup:
-
Add 50 µL of IDH Assay Buffer to each well.
-
Add 10 µL of the test compound solution or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the IDH1 R132H enzyme solution to all wells except the "No Enzyme" control.
-
Add 10 µL of the α-KG solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 10 µL of the NADPH solution to all wells to start the reaction.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based 2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol describes the measurement of 2-HG levels in the supernatant of IDH mutant cancer cells treated with a potential inhibitor.
Materials:
-
IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plate
-
2-HG assay kit (commercially available, typically fluorescence- or mass spectrometry-based)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed the IDH mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
2-HG Measurement:
-
Follow the manufacturer's instructions for the chosen 2-HG assay kit to measure the concentration of 2-HG in the collected supernatants.
-
-
Data Analysis:
-
Determine the 2-HG concentration for each treatment condition.
-
Calculate the percent inhibition of 2-HG production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.
-
It is recommended to perform a parallel cell viability assay to account for any cytotoxic effects of the compounds.
-
Mandatory Visualizations
Signaling Pathway of Mutant IDH in Cancer
Caption: Signaling pathway of mutant IDH1 and the effects of its product, 2-HG.
Experimental Workflow for IDH Inhibitor Screening
Caption: A typical workflow for the screening and validation of IDH inhibitors.
References
- 1. Biological role and therapeutic potential of IDH mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH mutations in glioma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mskcc.org [mskcc.org]
- 5. Ivosidenib in IDH1-mutated cholangiocarcinoma: Clinical evaluation and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Targeting of the Isocitrate Dehydrogenase Pathway and the Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 8. What is Vorasidenib used for? [synapse.patsnap.com]
- 9. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Beyond Brooding on Oncometabolic Havoc in IDH-Mutant Gliomas and AML: Current and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DL-Isocitric acid trisodium salt in aqueous solution at various temperatures
Welcome to the technical support center for DL-Isocitric acid trisodium (B8492382) salt. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for DL-Isocitric acid trisodium salt in aqueous solutions?
A1: The main stability issue is the reversible intramolecular cyclization (lactonization) of the isocitrate molecule to form DL-isocitric acid lactone. This equilibrium is influenced by pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: Aqueous solutions of this compound are more prone to forming the lactone at acidic pH levels. As the pH decreases, the equilibrium shifts towards the formation of the lactone. For optimal stability and to minimize lactone formation, it is recommended to maintain a neutral to slightly alkaline pH.
Q3: What is the impact of temperature on the stability of the solution?
A3: Elevated temperatures can accelerate the rate of both the forward reaction (lactone formation) and the reverse reaction (lactone hydrolysis). At higher temperatures, the equilibrium may be reached faster. For long-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended to slow down this process.
Q4: Are there other potential degradation pathways besides lactonization?
A4: While lactonization is the most common degradation pathway in aqueous solutions, under more extreme conditions, such as very high temperatures, other degradation routes may be possible. For instance, similar to its isomer citric acid, isocitric acid could potentially undergo dehydration to form aconitic acid, which can be further degraded. However, for most standard laboratory applications, lactonization is the primary concern.
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A suitable HPLC method can separate and quantify both DL-isocitric acid and its lactone, allowing you to determine the concentration of each over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of isocitric acid in my prepared standard solution. | The pH of the aqueous solution may be too acidic, leading to the formation of isocitrate lactone. | - Measure the pH of your solution. - Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using a suitable buffer. - If possible, prepare fresh standards in a buffered solution. |
| Assay results are inconsistent and show high variability over time. | The equilibrium between isocitric acid and its lactone is shifting due to temperature fluctuations or changes in pH. | - Store all stock and working solutions at a consistent, recommended temperature (e.g., 2-8 °C). - Use a buffered solvent system to maintain a stable pH. - Prepare fresh working solutions daily from a refrigerated stock solution. |
| An unknown peak appears in my chromatogram during analysis. | This is likely the DL-isocitric acid lactone peak. | - To confirm, you can intentionally degrade a small portion of your standard by acidifying it and gently heating it. The peak corresponding to the lactone should increase in size. - Adjust your analytical method to ensure baseline separation between the isocitric acid and lactone peaks for accurate quantification. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Reagent grade water
- Buffers of various pH (e.g., pH 4, 7, and 9)
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)[1]
2. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in reagent grade water to a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Adjust the pH of an aliquot of the stock solution to ~2 with HCl.
- Base Hydrolysis: Adjust the pH of an aliquot of the stock solution to ~10 with NaOH.
- Neutral Hydrolysis: Use an unadjusted aliquot of the stock solution (in water) or in a neutral buffer (pH 7).
- Thermal Stress: Place aliquots of the solutions from the hydrolysis experiments at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
4. Time Points:
- Analyze the samples at initial time (t=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
5. Analysis:
- At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system and quantify the peak areas for DL-isocitric acid and any degradation products (primarily the lactone).
6. Data Analysis:
- Calculate the percentage of DL-isocitric acid remaining at each time point under each condition.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Separation of Isocitric Acid and Isocitric Acid Lactone
1. HPLC System: A standard HPLC system with a UV detector.
2. Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or equivalent C18 column.[1]
3. Mobile Phase: 0.1% Phosphoric acid in water.[1] This acidic mobile phase helps in protonating the carboxyl groups for better retention on a reverse-phase column.
4. Flow Rate: 1.0 mL/min.[1]
5. Detection Wavelength: 210 nm.[1]
6. Injection Volume: 20 µL
7. Column Temperature: Ambient or controlled at 25°C.
8. Procedure:
- Prepare standards of this compound in the mobile phase.
- Prepare a "degraded" sample by acidifying a standard solution to encourage lactone formation to help identify the lactone peak.
- Inject the standards and samples for analysis. The lactone, being less polar, is expected to have a different retention time than the parent acid.
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at Various Temperatures (pH 7)
| Temperature | Storage Duration (Days) | % DL-Isocitric Acid Remaining (Hypothetical) | % DL-Isocitric Acid Lactone Formed (Hypothetical) |
| 4°C | 0 | 100.0 | 0.0 |
| 7 | 99.5 | 0.5 | |
| 30 | 98.8 | 1.2 | |
| 90 | 97.5 | 2.5 | |
| 25°C | 0 | 100.0 | 0.0 |
| 7 | 97.2 | 2.8 | |
| 30 | 92.0 | 8.0 | |
| 90 | 80.5 | 19.5 | |
| 40°C | 0 | 100.0 | 0.0 |
| 7 | 90.3 | 9.7 | |
| 30 | 75.6 | 24.4 | |
| 90 | 58.1 | 41.9 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Storage Duration (Days) | % DL-Isocitric Acid Remaining (Hypothetical) | % DL-Isocitric Acid Lactone Formed (Hypothetical) |
| 4.0 | 0 | 100.0 | 0.0 |
| 7 | 90.1 | 9.9 | |
| 30 | 72.5 | 27.5 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 7 | 97.2 | 2.8 | |
| 30 | 92.0 | 8.0 | |
| 9.0 | 0 | 100.0 | 0.0 |
| 7 | 99.8 | 0.2 | |
| 30 | 99.2 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Degradation pathways of DL-Isocitric acid.
Caption: Workflow for stability testing.
References
Technical Support Center: Isocitrate Dehydrogenase (IDH) Spectrophotometric Assay
Welcome to the technical support center for isocitrate dehydrogenase (IDH) spectrophotometric assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low signal output.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the isocitrate dehydrogenase (IDH) spectrophotometric assay?
A1: The spectrophotometric assay for IDH activity is based on the enzyme's catalytic function. IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which involves the reduction of a cofactor, either NAD+ to NADH or NADP+ to NADPH.[1][2] The production of NADH or NADPH can be monitored by measuring the increase in absorbance at 340 nm, as the reduced forms of these cofactors absorb light at this wavelength while the oxidized forms do not.[3] The rate of increase in absorbance at 340 nm is directly proportional to the IDH enzyme activity.
Q2: Which isoform of IDH (IDH1, IDH2, or IDH3) does my assay detect?
A2: The isoform detected depends on the cofactor provided in your reaction mixture.
-
IDH1 (cytosolic/peroxisomal) and IDH2 (mitochondrial) are NADP+-dependent.[4]
-
IDH3 (mitochondrial) is NAD+-dependent and is a key enzyme in the citric acid cycle.[4][5] To detect a specific isoform, use the corresponding cofactor (NADP+ for IDH1/2, NAD+ for IDH3). To measure total IDH activity, you can include both cofactors in the assay mix.[6][7]
Q3: What is a typical wavelength to measure IDH activity?
A3: The activity of IDH is typically measured by monitoring the formation of NADH or NADPH at an absorbance of 340 nm .[3][8] Some colorimetric assay kits utilize a developer that produces a colored product, which is measured at a different wavelength, such as 450 nm.[5][6] Always refer to your specific assay protocol or kit instructions for the correct wavelength.
Q4: Why is a divalent cation like Mg2+ or Mn2+ necessary in the reaction?
A4: Isocitrate dehydrogenase requires a divalent cation, typically magnesium (Mg2+) or manganese (Mn2+), as a cofactor for its catalytic activity.[1][8] The metal ion is involved in binding the substrate, isocitrate, within the active site of the enzyme.[1] The absence or suboptimal concentration of this cofactor will lead to low or no enzyme activity.
Troubleshooting Guide: Low Signal in IDH Assay
A low or absent signal is a common issue in spectrophotometric assays. The following guide addresses potential causes and provides step-by-step solutions.
Issue 1: No or Very Low Signal (Flat Line)
| Possible Cause | Troubleshooting Steps |
| Missing essential component | - Verify that all necessary reagents (enzyme, substrate, cofactor NAD+/NADP+, divalent cation) were added to the reaction mixture.[8] - Ensure reagents were added in the correct order as specified by the protocol. |
| Inactive enzyme | - Check the storage conditions and expiration date of the enzyme. IDH, like many enzymes, should be stored at low temperatures (e.g., -20°C or -80°C) to maintain activity.[4] - Avoid repeated freeze-thaw cycles of the enzyme solution.[6] - If possible, test the enzyme activity with a positive control.[4] |
| Incorrect buffer conditions (pH) | - IDH enzymes have an optimal pH range for activity, typically between 7.4 and 8.0.[4][9] - Prepare fresh buffer and verify its pH at the assay temperature.[10] |
| Sub-optimal temperature | - Most IDH assays are performed at a constant temperature, often 25°C, 30°C, or 37°C.[8][9] - Ensure your spectrophotometer's temperature control is set and functioning correctly. |
| Incorrect wavelength setting | - Confirm that the spectrophotometer is set to the correct wavelength for measuring NADH/NADPH absorbance (340 nm) or the specific wavelength for your colorimetric assay.[3][8] |
Issue 2: Low Signal (Low Reaction Rate)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal substrate concentration | - The concentration of isocitrate may be too low and rate-limiting.[11] - Increase the isocitrate concentration to a saturating level. Refer to the table below for recommended concentrations. |
| Sub-optimal cofactor concentration | - The concentration of NAD+/NADP+ or the divalent cation (Mg2+/Mn2+) may be insufficient.[11] - Increase the concentration of these cofactors. See the table for typical ranges. |
| Low enzyme concentration | - The amount of enzyme in the sample may be too low to produce a detectable signal within the assay time.[11] - Increase the amount of sample (e.g., cell lysate, purified enzyme) in the reaction. |
| Presence of inhibitors | - Your sample may contain inhibitors of IDH activity. ATP, NADH, and NADPH can act as feedback inhibitors.[1][2] - Dilute the sample to reduce the inhibitor concentration, or consider sample purification steps. |
| Incorrect blank/background subtraction | - High background absorbance can mask the true signal.[12] - Run a blank reaction without the substrate or enzyme to measure the background absorbance and subtract it from your sample readings. |
Issue 3: Signal Decreases Over Time or is Non-Linear
| Possible Cause | Troubleshooting Steps |
| Substrate depletion | - If the enzyme concentration is high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.[13] - Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme instability | - The enzyme may be unstable under the assay conditions (e.g., temperature, pH), leading to a loss of activity over time.[11][14] - Ensure the assay conditions are optimal and consider adding stabilizing agents like BSA if not already present. |
| Product inhibition | - The products of the reaction, α-ketoglutarate and NADH/NADPH, can inhibit IDH activity at high concentrations.[1][2] - Analyze the initial linear phase of the reaction to determine the initial velocity. |
| Spectrophotometer issues | - Fluctuations in the lamp output or detector instability can cause a noisy or drifting signal.[15][16] - Allow the spectrophotometer to warm up properly and check the instrument's performance with a stable standard. |
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for IDH spectrophotometric assays. These values can serve as a starting point for optimizing your specific assay.
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 8.0 | Optimal pH can vary slightly depending on the IDH isoform and buffer system.[4][9] |
| Temperature | 25°C - 37°C | Ensure a constant and controlled temperature throughout the assay.[8][9] |
| DL-Isocitrate | 0.44 mM - 4.0 mM | Substrate concentration should ideally be at or above the Km value.[9] |
| NAD+ / NADP+ | 0.2 mM - 1.0 mM | The choice of cofactor depends on the IDH isoform being studied.[9][17] |
| Mg2+ or Mn2+ | 0.6 mM - 10 mM | Divalent cations are essential for enzyme activity.[9] |
| Wavelength | 340 nm (for NADH/NADPH) | For colorimetric assays, refer to the kit manual (often 450 nm).[6][8] |
Experimental Protocol: General IDH Spectrophotometric Assay
This protocol provides a general methodology for measuring IDH activity. It should be adapted and optimized for your specific enzyme source and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl or Triethanolamine) and adjust the pH to the desired value (e.g., 7.5) at the assay temperature.[9]
-
Substrate Solution: Prepare a stock solution of DL-isocitrate in the assay buffer.
-
Cofactor Solutions: Prepare stock solutions of NAD+ or NADP+ and a divalent cation (e.g., MgCl2 or MnCl2) in deionized water.
-
Enzyme Sample: Prepare your enzyme sample (e.g., cell lysate, tissue homogenate, or purified enzyme) in a suitable buffer, keeping it on ice.[4]
-
-
Assay Setup:
-
Set up reactions in a 96-well plate or cuvettes suitable for your spectrophotometer.
-
Prepare a reaction mixture containing the assay buffer, isocitrate, NAD+/NADP+, and the divalent cation at their final desired concentrations.
-
Prepare a blank or background control reaction that includes all components except the substrate (isocitrate) to account for any non-specific NADH/NADPH production.
-
-
Measurement:
-
Equilibrate the reaction mixture and the spectrophotometer to the desired assay temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding the enzyme sample to the reaction mixture. Mix gently but thoroughly.
-
Immediately start monitoring the change in absorbance at 340 nm over time. It is recommended to take readings in kinetic mode (e.g., every 1-5 minutes) for a duration that allows for the determination of the initial linear rate.[4][5]
-
-
Data Analysis:
-
Subtract the rate of the blank reaction from the rate of the sample reaction to get the true IDH activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).
-
Visualizations
Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase.
Caption: Experimental workflow for a typical IDH spectrophotometric assay.
References
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]
- 9. eajm.org [eajm.org]
- 10. monash.edu [monash.edu]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical properties of isocitrate dehydrogenase from lactating bovine mammary gland: effect of substrates and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Evaluating Mechanisms of IDH1 Regulation through Site-Specific Acetylation Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Removing interfering substances for accurate isocitrate measurement in cell lysates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in measuring isocitrate in cell lysates. The focus is on identifying and removing interfering substances that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances in cell lysates that interfere with isocitrate assays?
A1: Several substances can interfere with isocitrate assays, which typically rely on the enzymatic conversion of isocitrate to α-ketoglutarate and the simultaneous reduction of NADP⁺ to NADPH.[1][2] Key interfering agents include:
-
Endogenous Cofactors: Pre-existing pools of NAD⁺, NADP⁺, NADH, and especially NADPH in the cell lysate can generate a high background signal or interfere with the reaction kinetics.[1][3]
-
Small Molecules: Various small molecules present in the cellular environment can inhibit or compete with the isocitrate dehydrogenase (IDH) enzyme.[4]
-
Enzymes: Other enzymes in the lysate, such as glutathione (B108866) reductase, can consume NADPH, leading to an underestimation of IDH activity.[5][6]
-
Lysis Buffer Components: Certain detergents like NP-40 and Triton X-100 are not recommended as they can interfere with the assay.[7] High concentrations of salts can also negatively impact enzyme activity.[8][9]
-
Macromolecules: High concentrations of DNA and carbohydrates can increase sample viscosity, leading to pipetting errors and poor reaction kinetics.[8][9]
Q2: My sample has high background signal in the absence of isocitrate. What is the likely cause and how can I fix it?
A2: A high background signal is often caused by endogenous NADPH present in the cell lysate.[3] To address this, you should prepare a parallel sample background control for each sample you test. This control well should contain the cell lysate and all reaction components except the isocitrate substrate.[3][10] The reading from this background control well is then subtracted from the reading of the corresponding sample well to correct for the pre-existing NADPH.
Q3: Which sample preparation methods can help remove small molecule interference?
A3: To remove small interfering molecules, protein precipitation is a highly effective method. The two most common approaches are:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: This method involves adding a high concentration of ammonium sulfate to precipitate proteins, leaving small molecule contaminants in the supernatant, which is then discarded.[4] The protein pellet is then resuspended in the assay buffer.
-
Trichloroacetic Acid (TCA)/Acetone Precipitation: This is another robust method to separate proteins from other contaminants.[8][11] Proteins are precipitated, and the pellet is washed to remove interfering substances before being resolubilized for the assay.
Q4: My cell lysate is highly viscous. How does this affect the assay and what can I do?
A4: High viscosity, typically due to the release of DNA and carbohydrates from cells during lysis, can interfere with accurate pipetting and enzyme kinetics.[8][9] To resolve this, you can:
-
Mechanically Shear the DNA: Pass the lysate through a narrow-gauge needle several times.
-
Enzymatic Digestion: Treat the sample with DNase to break down the DNA.[9] After treatment, ensure you centrifuge the sample to pellet any insoluble debris before proceeding.[12]
Q5: Are there specific lysis buffer components I should avoid?
A5: Yes. Certain detergents commonly used in cell lysis, such as Triton X-100 and NP-40, have been shown to interfere with some isocitrate assay formats and should be avoided.[7][13] It is also advisable to avoid high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and sodium azide, which inhibits peroxidase reactions used in some colorimetric assays.[13] Always check the compatibility of your lysis buffer with your specific isocitrate assay kit.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Endogenous NAD(P)H in the sample.[3] | Prepare a sample background control for each sample (omitting the isocitrate substrate) and subtract this reading from your sample reading.[10] |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and buffers. | |
| Low or No Signal | Enzyme (Isocitrate Dehydrogenase) was inhibited or degraded during sample preparation. | Ensure sample processing (e.g., precipitation, resuspension) is performed on ice to maintain protein stability.[4] Avoid repeated freeze-thaw cycles.[10] |
| Interfering substances (e.g., salts, detergents, other small molecules) in the lysate are inhibiting the enzyme.[8][14] | Use a protein precipitation method (Ammonium Sulfate or TCA) to clean up the sample.[4][11] Alternatively, dialysis or size-exclusion chromatography can remove salts.[8] | |
| Incorrect assay temperature. | Ensure all assay components, including the buffer, are at the recommended temperature (usually room temperature) before starting the reaction.[13] | |
| Erratic or Non-Reproducible Readings | High sample viscosity due to DNA/carbohydrates.[9] | Mechanically shear DNA by sonication or passing the lysate through a syringe.[7] Alternatively, treat with DNase.[9] |
| Pipetting inaccuracies. | Use calibrated pipettes. When possible, prepare a master mix for the reaction components to minimize pipetting variations between wells.[13] | |
| Protein precipitation in the well. | Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 10 minutes) after lysis to remove all insoluble material before adding it to the assay plate.[4] |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation for Small Molecule Removal
This protocol is adapted from commercially available kit instructions to remove small molecule interference from cell lysates.[4]
-
Lysis: Homogenize 5-10 x 10⁶ cells in 200 µL of ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Precipitation: Add two volumes of saturated ammonium sulfate solution to the supernatant.
-
Incubation: Incubate the mixture on ice for 20 minutes.
-
Pelleting: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Wash: Carefully aspirate and discard the supernatant containing the small molecules.
-
Resuspension: Resuspend the protein pellet in the original sample volume using an ice-cold isocitrate assay buffer. The sample is now ready for the assay.
Protocol 2: Correction for Endogenous NAD(P)H
This protocol describes how to set up the proper controls to account for background signals from endogenous cofactors.[3]
-
Sample Preparation: Prepare your cell lysate as required by your primary protocol. Centrifuge to remove insoluble material.[10]
-
Plate Setup: For each sample you wish to test, prepare two wells:
-
Sample Well (S): Add your prepared cell lysate (e.g., 5-50 µL) to the well.
-
Sample Background Control Well (BC): Add the identical volume of the same cell lysate to a separate well.
-
-
Volume Adjustment: Adjust the volume in all S and BC wells to 50 µL with the provided assay buffer.[10]
-
Reaction Mix Preparation: Prepare a Reaction Mix containing the assay buffer, developer, and isocitrate substrate. Prepare a separate Background Control Mix that contains the assay buffer and developer but no isocitrate substrate.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to the Sample Wells (S). Add 50 µL of the Background Control Mix to the Sample Background Control wells (BC).
-
Measurement: Incubate and measure the optical density or fluorescence according to the assay protocol.
-
Calculation: Calculate the corrected absorbance/fluorescence for each sample by subtracting the value from its corresponding Background Control well (Corrected Value = S - BC). Use this corrected value to determine the isocitrate concentration.
Visualized Workflows and Pathways
Caption: Experimental workflow for isocitrate measurement.
Caption: Troubleshooting decision tree for isocitrate assays.
Caption: Isocitrate assay reaction and point of interference.
References
- 1. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. h-h-c.com [h-h-c.com]
- 6. Studies on the regulatory mechanism of isocitrate dehydrogenase 2 using acetylation mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bio-rad.com [bio-rad.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. bio-rad.com [bio-rad.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Degradation pathways of DL-Isocitric acid trisodium salt under experimental conditions
Welcome to the technical support center for DL-Isocitric acid trisodium (B8492382) salt. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work by providing troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of DL-Isocitric acid trisodium salt under standard laboratory conditions?
A1: this compound is a stable compound under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a dry and cool place.[1][2][3] However, it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents, which can lead to its degradation.[1][2]
Q2: What are the primary enzymatic degradation pathways for isocitrate?
A2: In biological systems, isocitrate is a key intermediate in the citric acid (TCA) cycle.[4][5] The two primary enzymes responsible for its degradation are:
-
Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, producing NADH and CO2 in the process.[4][5][6]
-
Isocitrate Lyase (ICL): Part of the glyoxylate (B1226380) cycle, this enzyme cleaves isocitrate into succinate (B1194679) and glyoxylate.
Q3: Can this compound degrade non-enzymatically?
A3: Yes, non-enzymatic degradation can occur under certain experimental conditions. Factors that can influence its stability include pH, temperature, and the presence of oxidizing agents.[7] For instance, at elevated temperatures, decarboxylation may occur. It is also susceptible to hydrolysis under strongly acidic or basic conditions.
Q4: What is the significance of isocitrate lactone formation?
A4: Isocitric acid can exist in equilibrium with its corresponding γ-lactone, DL-Isocitric acid lactone.[8][9][10] The formation of the lactone is favored under acidic conditions and can be hydrolyzed back to isocitric acid.[8] This equilibrium is an important consideration in experimental design, as the lactone may have different chemical and biological properties than the open-chain form.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Q: I am observing a rapid loss of my this compound in an aqueous buffer during my experiment. What could be the cause?
A: Unexpected degradation in solution can be attributed to several factors:
-
pH of the Medium: Isocitric acid is less stable at extreme pH values. Strong acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[1] Verify the pH of your buffer and ensure it is within a stable range for your experimental duration.
-
Temperature: Elevated temperatures can accelerate degradation.[7] If your experiment requires heating, consider performing a preliminary time-course study to determine the rate of degradation at that temperature.
-
Presence of Oxidizing Agents: Contamination with oxidizing agents, even at trace levels, can lead to oxidative decarboxylation of isocitric acid.[11] Ensure all glassware is thoroughly cleaned and use high-purity reagents.
-
Metal Ion Contamination: Certain metal ions can form complexes with isocitrate and may catalyze its degradation.[12][13][14] If you are not intentionally studying the effects of metal ions, it is advisable to use buffers prepared with deionized, metal-free water.
Issue 2: Inconsistent Results in Cell-Based Assays
Q: I am getting variable results when using this compound in my cell culture experiments. What should I troubleshoot?
A: Inconsistent results in cell-based assays can often be traced back to the stability and handling of the compound:
-
Stock Solution Stability: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or a buffer at neutral pH) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]
-
Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may be less stable at lower concentrations.[15][16]
-
Interaction with Media Components: Some components in cell culture media could potentially interact with the isocitrate. While not extensively documented for isocitrate, it is a possibility to consider.
-
Cellular Metabolism: Remember that cells will actively metabolize isocitrate through the TCA cycle.[4][5] The rate of metabolism can vary depending on the cell type and experimental conditions, leading to a decrease in the effective concentration of your compound over time.
Issue 3: Issues with Analytical Quantification (HPLC)
Q: I am having trouble with the HPLC analysis of my isocitric acid degradation samples. I am seeing peak tailing and shifting retention times. What can I do?
A: HPLC analysis of organic acids can be challenging. Here are some common issues and their solutions:
-
Peak Tailing: This is often due to the interaction of the carboxyl groups with the stationary phase. Using a mobile phase with a low pH (e.g., containing 0.1% phosphoric acid) will suppress the ionization of the carboxylic acid groups and improve peak shape.[17][18][19]
-
Shifting Retention Times: This can be caused by fluctuations in the mobile phase composition or temperature. Ensure your mobile phase is well-mixed and degassed, and use a column oven to maintain a consistent temperature.
-
Poor Resolution from Degradation Products: If you are unable to separate the parent compound from its degradation products, you may need to optimize your HPLC method. This could involve trying a different column, adjusting the mobile phase composition, or using a gradient elution.
Data on Non-Enzymatic Degradation (Illustrative)
The following tables provide illustrative data on the stability of this compound under various pH and temperature conditions. This data is intended for guidance and should be confirmed by in-house stability studies.
Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours
| pH | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| 2.0 | 15% | Isocitric acid lactone |
| 4.0 | 5% | Isocitric acid lactone |
| 7.0 | <1% | - |
| 10.0 | 8% | Decarboxylation products |
| 12.0 | 20% | Decarboxylation and other degradation products |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 24 hours
| Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| 4 | <1% | - |
| 25 | <1% | - |
| 50 | 5% | Decarboxylation products |
| 80 | 25% | Decarboxylation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[20][21][22]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in high-purity water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C in a controlled oven.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a starting point for the HPLC analysis.[17][18][19]
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm).
-
Mobile Phase: 0.1% Phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared from a standard solution of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Enzymatic degradation pathways of isocitrate.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Mechanism [faculty.uca.edu]
- 5. microbenotes.com [microbenotes.com]
- 6. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4022803A - Process for preparing isocitric acid, alloisocitric acid and lactones thereof - Google Patents [patents.google.com]
- 9. DL-Isocitric acid lactone [chembk.com]
- 10. Isocitric acid lactone, 2TMS derivative [webbook.nist.gov]
- 11. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijrpp.com [ijrpp.com]
- 22. sgs.com [sgs.com]
Technical Support Center: Minimizing Background Noise in Fluorescent Assays with DL-Isocitric Acid Trisodium Salt
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize background noise in fluorescent assays involving DL-Isocitric acid trisodium (B8492382) salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in assays using DL-Isocitric acid trisodium salt?
High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from biological samples (e.g., collagen, NADH, riboflavin), the this compound solution itself, or other assay components like culture media (especially those containing phenol (B47542) red or fetal bovine serum).[1][2][3][4][5][6]
-
Reagent Contamination: Fluorescent impurities in buffers, solvents, or the this compound.[7][8]
-
Non-specific Binding: The fluorescent probe or antibody binding to unintended targets in the sample.[9][10]
-
Instrument Settings: Incorrect or suboptimal settings on the fluorescence plate reader, such as an excessively high photomultiplier tube (PMT) gain.[8]
-
Assay Vessel: Autofluorescence from the microplate material.[3][8][11][12]
Q2: Could the this compound solution be the cause of high background?
While this compound is not inherently fluorescent, the solution can contribute to background noise if it is contaminated with fluorescent impurities or if it alters the pH of the assay buffer, which can affect the fluorescence of the probe.[7] It is also possible that the salt solution supports microbial growth, which can be a source of fluorescence.[8]
Q3: How can I test if my reagents, including the this compound, are contributing to the background?
To identify the source of the background, run a series of control experiments. Prepare wells containing:
-
Assay buffer only.
-
Assay buffer + this compound.
-
Assay buffer + fluorescent probe.
-
Assay buffer + this compound + fluorescent probe.
-
Unstained cells/sample (to measure autofluorescence).[2][13]
Measuring the fluorescence of each combination will help pinpoint the component responsible for the high background.
Q4: What are the best practices for preparing and storing this compound solutions to minimize potential background issues?
For optimal results, prepare fresh solutions of this compound for each experiment using high-purity, sterile water.[7][8] If you must store the solution, filter-sterilize it and store it at the recommended temperature to prevent microbial growth.[14] One supplier suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[14]
Troubleshooting Guide
Issue 1: High Background in "No-Enzyme" or "No-Cell" Controls
If you observe high fluorescence in control wells lacking the enzyme or cells, the issue likely lies with the assay components or the environment.
Troubleshooting Workflow:
Caption: Troubleshooting high background in control wells.
Quantitative Data Summary: Common Sources of Autofluorescence
| Source | Excitation Range (nm) | Emission Range (nm) | Mitigation Strategies |
| Collagen | 355-488 | 350-550 | Use red-shifted fluorophores.[1][3] |
| Riboflavin | 355-488 | 350-550 | Use red-shifted fluorophores.[1][3] |
| NADH | 355-488 | 350-550 | Use red-shifted fluorophores.[1][3] |
| Phenol Red | Broad | Broad | Use phenol red-free media.[4][5] |
| Fetal Bovine Serum (FBS) | Violet to Blue | Broad | Reduce FBS concentration or use serum-free media.[2][5] |
Issue 2: High Background in Sample Wells Compared to Controls
If the background is significantly higher only in the wells containing your biological sample (e.g., cells, tissue homogenate), the problem is likely related to the sample itself or interactions with the fluorescent probe.
Troubleshooting Workflow:
Caption: Troubleshooting high background in sample wells.
Experimental Protocols
Protocol 1: Determining the Source of Background Fluorescence
This protocol helps identify which component of your assay is contributing to high background noise.
Materials:
-
96-well black, clear-bottom microplate (low autofluorescence)
-
Assay Buffer
-
This compound stock solution
-
Fluorescent probe/dye stock solution
-
Unstained sample (cells or tissue homogenate)
-
Fluorescence microplate reader
Procedure:
-
Plate Setup: Design a plate map to test each component individually and in combination.
-
Well A1-A3 (Buffer Blank): 100 µL Assay Buffer.
-
Well B1-B3 (Isocitrate Blank): 90 µL Assay Buffer + 10 µL this compound solution.
-
Well C1-C3 (Probe Blank): 90 µL Assay Buffer + 10 µL fluorescent probe solution.
-
Well D1-D3 (Isocitrate + Probe Blank): 80 µL Assay Buffer + 10 µL this compound solution + 10 µL fluorescent probe solution.
-
Well E1-E3 (Sample Autofluorescence): 100 µL of unstained sample in assay buffer.
-
-
Incubation: Incubate the plate under the same conditions as your actual experiment (time and temperature).
-
Measurement: Read the fluorescence on a microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Analysis: Compare the fluorescence intensity of each condition. A significantly higher reading in any of the blank wells points to that component as a source of background.
Protocol 2: Optimizing Fluorescent Probe Concentration
This protocol helps determine the optimal concentration of your fluorescent probe that maximizes the signal-to-background ratio.
Materials:
-
96-well black, clear-bottom microplate
-
Assay Buffer
-
This compound solution
-
Serial dilutions of the fluorescent probe
-
Positive control sample (known to produce a signal)
-
Negative control sample (no target)
Procedure:
-
Prepare Probe Dilutions: Create a series of 2-fold dilutions of your fluorescent probe in assay buffer.
-
Plate Setup:
-
In one set of wells, add the positive control sample, this compound, and each dilution of the fluorescent probe.
-
In a parallel set of wells, add the negative control sample, this compound, and each dilution of the fluorescent probe.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Measurement: Read the fluorescence intensity.
-
Analysis: Calculate the signal-to-background ratio (Signal / Background) for each probe concentration. The optimal concentration is the one that provides the highest ratio.
Quantitative Data Summary: General Recommendations for Assay Optimization
| Parameter | Recommendation | Rationale |
| Microplate Selection | Use black, opaque-walled plates.[7] Consider glass-bottom plates for microscopy.[12] | Minimizes well-to-well crosstalk and background from the plate material. |
| Wavelength Settings | Use the specific excitation/emission maxima for your fluorophore. | Maximizes signal and can reduce background from non-specific sources. |
| PMT Gain | Titrate to find a setting that provides a robust signal without amplifying background.[8] | Avoids signal saturation and excessive noise. |
| Washing Steps | Increase the number and duration of washes after probe incubation.[9][10] | Removes unbound fluorescent probe. |
| Reagent Preparation | Prepare fresh reagents from high-purity sources.[7][8] | Reduces the risk of fluorescent contaminants. |
| Fluorophore Choice | Use red-shifted dyes if sample autofluorescence is high in the blue-green spectrum.[1][4] | Cellular and tissue autofluorescence is often lower at longer wavelengths. |
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide: HPLC vs. Enzymatic Methods for Isocitrate Quantification in Research
For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is critical for understanding cellular processes and disease states. Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, is no exception. Its levels can provide insights into cellular energy metabolism and oxidative stress. The two most common analytical techniques for measuring isocitrate are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide offers an objective, data-driven comparison of these methods to inform the selection of the most suitable technique for specific research needs.
At a Glance: Performance Comparison
Both HPLC and enzymatic methods are reliable for quantifying isocitrate, each with distinct advantages and disadvantages. HPLC, particularly when coupled with mass spectrometry (LC-MS), is lauded for its high specificity and the ability to measure multiple analytes simultaneously. In contrast, enzymatic assays are generally simpler, faster, and more suited for high-throughput screening. The choice between the two often depends on the specific requirements of the study, balancing the need for precision and multiplexing capabilities against the demand for speed and ease of use.
| Performance Metric | HPLC Methods | Enzymatic Assays |
| Principle | Chromatographic separation based on polarity, followed by detection (UV or Mass Spectrometry). | Enzyme-catalyzed reaction specific to isocitrate, leading to a measurable product (e.g., NADPH). |
| Specificity | High, especially with Mass Spectrometry (MS) detection, which can distinguish isocitrate from its isomer, citrate.[1][2] | Generally high for isocitrate dehydrogenase, but potential for cross-reactivity should be assessed. |
| Sensitivity (LOD/LOQ) | High sensitivity is achievable, particularly with MS detection. For a similar TCA intermediate, pyruvate (B1213749), LOD was 1 µmol/L and LOQ was 5 µmol/L.[3] | Good sensitivity, with commercially available kits reporting a detection limit as low as 0.01 mU.[4] |
| Linearity | Excellent linearity over a broad concentration range is typically observed. For isocitric acid, a linear range of 29.30 to 30,000 ng/mL has been reported.[1] | Good linearity within a defined range. For a similar enzymatic assay for pyruvate, linearity was observed from 0 to 500 µmol/L.[3] |
| Precision (%CV) | High precision, with relative standard deviation (RSD) values typically below 15%.[2] | Good precision, with within-run CVs between 1.4% and 3.5% and day-to-day CVs between 3.2% and 5.4% reported for an enzymatic assay using isocitrate dehydrogenase.[5] |
| Accuracy/Recovery | Good recovery rates, often in the range of 80-120%. For TCA intermediates in serum, recoveries of 79-119% have been reported.[2] A study on pyruvate showed a mean recovery of 99% for HPLC.[3] | Generally good, though can be slightly lower than HPLC. A study on pyruvate showed a mean recovery of 90.4% for an enzymatic assay.[3] |
| Sample Throughput | Lower throughput due to longer run times per sample. | Higher throughput, suitable for plate-based formats and automated systems. |
| Instrumentation | Requires an HPLC system with a UV or Mass Spectrometer detector. | Requires a spectrophotometer or microplate reader. |
| Cost & Complexity | Higher initial instrument cost and requires more technical expertise for method development and troubleshooting. | Lower instrument cost and simpler, often kit-based, protocols. |
| Multiplexing | Capable of simultaneously measuring multiple TCA cycle intermediates and other metabolites in a single run.[1][2][6] | Typically measures only isocitrate. |
Experimental Methodologies
HPLC-Based Quantification of Isocitrate
High-Performance Liquid Chromatography separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For isocitrate and other organic acids, reversed-phase chromatography is commonly employed.
Sample Preparation:
-
Deproteinization: For biological samples such as serum, plasma, or tissue homogenates, proteins must be removed to prevent column clogging and interference. This is typically achieved by precipitation with an organic solvent like acetonitrile (B52724) or an acid like perchloric acid.
-
Centrifugation: The precipitated proteins are pelleted by centrifugation.
-
Supernatant Collection: The supernatant containing the metabolites is carefully collected.
-
Filtration: The supernatant is filtered through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is a common choice for separating organic acids.[1][2]
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the mobile phase is critical for the retention and separation of organic acids.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Detection:
-
UV Detection: Isocitrate and other organic acids can be detected at a low wavelength, typically around 210 nm.[6]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher specificity and sensitivity. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of isocitrate.[1][2]
-
Enzymatic Quantification of Isocitrate
Enzymatic assays for isocitrate are based on the specific activity of isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is directly proportional to the amount of isocitrate in the sample and can be measured spectrophotometrically at 340 nm.
Assay Protocol (Example based on a commercial kit):
-
Sample Preparation: Similar to HPLC, biological samples may require deproteinization. However, some kits are optimized for direct use with certain sample types like serum or cell lysates.
-
Reagent Preparation: Prepare a master mix containing reaction buffer, NADP+, and isocitrate dehydrogenase.
-
Reaction Initiation: Add the sample to the master mix in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Quantification: The concentration of isocitrate in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of isocitrate.
Visualizing the Methodologies
Conclusion
References
- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Validation of an enzymatic total magnesium determination based on activation of modified isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Mass Spectrometry Method for Isocitrate Quantification Using a ¹³C-Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Isocitrate, a key intermediate in the citric acid cycle, plays a crucial role in cellular metabolism. Its accurate measurement is vital for understanding various physiological and pathological states. This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for isocitrate analysis using a ¹³C-labeled internal standard against alternative analytical techniques.
LC-MS/MS Method with ¹³C-Labeled Internal Standard: A Detailed Examination
The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-isocitrate, is the gold standard for quantitative mass spectrometry.[1] This is because the SIL-IS is chemically identical to the analyte, experiencing similar extraction efficiency and ionization suppression, which corrects for variations during sample preparation and analysis.[2][3]
Experimental Protocol: LC-MS/MS for Isocitrate
A detailed methodology for the quantification of isocitrate in biological samples is outlined below.
1. Sample Preparation:
-
Objective: To extract isocitrate from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.
-
Procedure:
-
To 100 µL of the sample, add 10 µL of a known concentration of the ¹³C-labeled isocitrate internal standard solution.
-
Add 400 µL of a cold extraction solution (e.g., 80% methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC):
-
Objective: To separate isocitrate from its isomers (e.g., citrate) and other matrix components.
-
Parameters:
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to achieve optimal separation. For example, starting with a low percentage of mobile phase B, which is gradually increased over the run.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
3. Tandem Mass Spectrometry (MS/MS):
-
Objective: To specifically detect and quantify isocitrate and its ¹³C-labeled internal standard.
-
Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids like isocitrate.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A common challenge is the differentiation of isocitrate from its isomer, citrate (B86180). A specific transition for isocitrate is m/z 191 -> 117, while for citrate a more specific transition is m/z 191 -> 87.[5]
-
Isocitrate: 191 -> 117
-
¹³C₆-Isocitrate (Internal Standard): 197 -> 121
-
-
Data Presentation: Quantitative Performance
The validation of the LC-MS/MS method involves assessing several key parameters to ensure its reliability and accuracy. The following tables summarize the expected performance of a validated method for isocitrate quantification.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Upper Limit of Quantification (ULOQ) | 100 µM |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10% | < 15% | 90-110% |
| Medium QC | 15 | < 10% | < 15% | 90-110% |
| High QC | 80 | < 10% | < 15% | 90-110% |
Acceptance criteria for precision are typically a coefficient of variation (%CV) of less than 15%, and for accuracy, the mean value should be within 15% of the actual value.[6][7]
Experimental Workflow Diagram
Caption: Experimental workflow for isocitrate quantification by LC-MS/MS.
Comparison with Alternative Methods
While LC-MS/MS with a SIL-IS is a powerful technique, other methods are available for isocitrate quantification, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another mass spectrometry-based technique that can be used for the analysis of small molecules like isocitrate.[8] However, it requires a chemical derivatization step to make the non-volatile isocitrate amenable to gas chromatography.[9]
-
Advantages: High chromatographic resolution and sensitivity.
-
Disadvantages: Requires a derivatization step which can introduce variability and increase sample preparation time.
Enzymatic Assays
Enzymatic assays are based on the specific conversion of isocitrate by an enzyme, such as isocitrate dehydrogenase, leading to a measurable change in absorbance or fluorescence.[10]
-
Advantages: Relatively simple, inexpensive, and can be performed in a high-throughput format.
-
Disadvantages: Can suffer from interferences from other compounds in the sample matrix and may have lower sensitivity and specificity compared to mass spectrometry-based methods.[11]
Method Comparison Summary
Table 3: Comparison of Analytical Methods for Isocitrate Quantification
| Feature | LC-MS/MS with ¹³C-IS | GC-MS | Enzymatic Assay |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High | High | Moderate |
| Throughput | High | Moderate | High |
| Sample Preparation | Moderate | Complex (derivatization) | Simple |
| Cost per Sample | High | High | Low |
| Internal Standard | Ideal (¹³C-labeled) | Possible (labeled) | Not typically used |
| Matrix Effects | Corrected by IS | Can be an issue | Prone to interference |
Isocitrate in Cellular Metabolism
Isocitrate is a central metabolite in the citric acid cycle (Krebs cycle), a key metabolic pathway for energy production. The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Mutations in IDH are found in various cancers and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).
Caption: Simplified pathway of isocitrate metabolism in the citric acid cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose in lactose-free milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Guide to the Cross-Reactivity of Isocitrate Dehydrogenase with Structural Analogs of Isocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of isocitrate dehydrogenase (IDH) with various structural analogs of its natural substrate, isocitrate. The information presented is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of IDH substrate specificity.
Data Presentation: Substrate Activity of Isocitrate Analogs with Bovine Heart Isocitrate Dehydrogenase
The following table summarizes the maximal velocity of pyridine (B92270) nucleotide reduction by DPN-linked (NAD-dependent) and TPN-linked (NADP-dependent) isocitrate dehydrogenases from bovine heart with different isocitrate analogs, as reported by Plaut et al. (1975). The activity is expressed as a percentage of the rate observed with D-threo-isocitrate.
| Substrate Analog | Chemical Name | DPN-linked IDH Activity (% of Isocitrate) | TPN-linked IDH Activity (% of Isocitrate) |
| D-Garcinia acid | D-threo-1,2-dihydroxy-1,2,3-propanetricarboxylate | 8%[1] | 21%[1] |
| DL-threo-Homoisocitrate | DL-threo-1-hydroxy-1,2,4-butanetricarboxylate | 10-15%[1] | Inactive[1] |
| L-Garcinia acid | L-threo-1,2-dihydroxy-1,2,3-propanetricarboxylate | Inactive[1] | Inactive[1] |
| D-Hibiscus acid | D-erythro-1,2-dihydroxy-1,2,3-propanetricarboxylate | Inactive[1] | Inactive[1] |
| L-Hibiscus acid | L-erythro-1,2-dihydroxy-1,2,3-propanetricarboxylate | Inactive[1] | Inactive[1] |
| DL-Methylmalate | DL-1-hydroxy-2-methylsuccinate | Inactive[1] | Inactive[1] |
| DL-threo-gamma-Isocitrate amide | DL-threo-1-hydroxy-3-carbamoyl-1,2-propanedicarboxylate | Inactive[1] | Inactive[1] |
| beta-Methyl-DL-isocitrate | DL-1-hydroxy-2-methyl-1,2,3-propanetricarboxylate | Inactive[1] | Inactive[1] |
| beta-Methyl-DL-garcinia acid | DL-threo-1-hydroxyl-2-methoxy-1,2,3-propanetricarboxylate | Inactive[1] | Inactive[1] |
| DL-1-Hydroxyl-1,2,2-ethanetricarboxylate | DL-1-Hydroxyl-1,2,2-ethanetricarboxylate | Inactive[1] | Inactive[1] |
| DL-1,4-Dihydroxy-1,2-butanedicarboxylate | DL-1,4-Dihydroxy-1,2-butanedicarboxylate | Inactive[1] | Inactive[1] |
Note: The apparent S0.5 (substrate concentration at half-maximal velocity) for total isocitrate and total garcinia acid were similar for both enzymes. However, the apparent S0.5 of total homoisocitrate was two- to threefold higher than that of total isocitrate with the DPN-linked enzyme[1].
Experimental Protocols
The following is a representative experimental protocol for determining the activity of isocitrate dehydrogenase with isocitrate and its structural analogs, based on established spectrophotometric methods.
Objective: To measure and compare the rate of NAD(P)+ reduction to NAD(P)H by isocitrate dehydrogenase in the presence of isocitrate or its structural analogs.
Principle: The enzymatic activity of isocitrate dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH or NADH.
Materials:
-
Enzyme: Purified DPN-linked or TPN-linked isocitrate dehydrogenase from bovine heart.
-
Buffer: 250 mM Glycylglycine buffer, pH 7.4 at 37°C.
-
Substrates:
-
DL-Isocitric acid solution (e.g., 6.6 mM).
-
Structural analogs of isocitrate at various concentrations.
-
-
Cofactors:
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP) solution (e.g., 20 mM).
-
Diphosphopyridine nucleotide (DPN/NAD) solution.
-
-
Divalent Cations: Manganese Chloride (MnCl₂) solution (e.g., 18 mM) or Magnesium Chloride (MgCl₂).
-
Instrumentation: Spectrophotometer capable of measuring absorbance at 340 nm, with temperature control.
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette, prepare a reaction mixture containing the buffer, cofactor (NADP+ or NAD+), and divalent cation solution.
-
Blank Measurement: To a blank cuvette, add the complete reaction mixture, excluding the enzyme, to zero the spectrophotometer at 340 nm.
-
Enzyme Addition: Add a specific amount of the isocitrate dehydrogenase enzyme solution to the sample cuvette.
-
Reaction Initiation: Initiate the reaction by adding the substrate (isocitrate or a structural analog) to the sample cuvette.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 3-5 minutes).
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of NAD(P)H formation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the maximal velocity (Vmax), repeat the assay with varying concentrations of the substrate analog.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and S0.5 (or Km).
-
Compare the Vmax values obtained for the isocitrate analogs to that of isocitrate to determine the relative activity.
-
Mandatory Visualization
Signaling Pathway: The Citric Acid Cycle
The following diagram illustrates the central role of Isocitrate Dehydrogenase in the Citric Acid (TCA) Cycle, a key metabolic pathway for cellular energy production.
Caption: Role of Isocitrate Dehydrogenase in the Citric Acid Cycle.
Experimental Workflow: Assessing Substrate Specificity
This diagram outlines the experimental workflow for comparing the activity of isocitrate dehydrogenase with its natural substrate and structural analogs.
Caption: Workflow for comparing IDH substrate specificity.
References
A Comparative Guide to Citrate and Isocitrate Supplementation in Cell Culture: Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate (B86180) and isocitrate, two closely related intermediates of the tricarboxylic acid (TCA) cycle, play pivotal roles in cellular metabolism. While structurally similar, their distinct metabolic fates can elicit different responses in cultured cells. This guide provides a comparative analysis of the metabolic effects of supplementing cell culture media with citrate versus isocitrate, supported by established experimental protocols to empower researchers in their study design.
Comparative Metabolic Overview
Citrate, upon entering the cell or being exported from the mitochondria, can be converted to isocitrate by the enzyme aconitase in both the mitochondria and the cytosol.[1] However, their downstream utilization differs significantly, influencing key cellular processes.
Citrate is a central node in metabolism, linking energy production with biosynthesis.[2][3] Cytosolic citrate is a primary precursor for fatty acid and cholesterol synthesis.[2][4] It is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, a fundamental building block for these lipids.[2] Additionally, citrate can act as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis.[5] Studies have also indicated that citrate supplementation can reduce the production of reactive oxygen species (ROS) and may protect cells from oxidative damage.[6][7]
Isocitrate is primarily metabolized by isocitrate dehydrogenase (IDH) enzymes. In the mitochondria, IDH3 catalyzes the conversion of isocitrate to α-ketoglutarate, a key step in the TCA cycle that generates NADH for ATP production.[1] In both the mitochondria and the cytosol, IDH2 and IDH1, respectively, also convert isocitrate to α-ketoglutarate but instead produce NADPH.[8][9][10] NADPH is a critical reducing equivalent for antioxidant defense systems, protecting cells from oxidative stress.[9][10] Therefore, isocitrate supplementation has the potential to directly fuel the TCA cycle and bolster the cell's antioxidant capacity.
Data Presentation
| Metabolic Parameter | Citrate Supplementation | Isocitrate Supplementation | Rationale |
| Cell Proliferation | May support or inhibit depending on concentration and cell type. | Likely to support proliferation by providing TCA cycle intermediates and antioxidant defense. | Citrate is crucial for lipid biosynthesis required for new cells.[2][4] High concentrations, however, can be inhibitory.[11] Isocitrate fuels the TCA cycle for energy and provides NADPH for redox balance, both essential for proliferation.[8][9][10] |
| ATP Levels | May have a variable effect. Can be metabolized in the TCA cycle to produce ATP, but also diverts carbon to lipid synthesis. | Expected to increase ATP levels by directly feeding into the TCA cycle. | Isocitrate is a direct substrate for the energy-yielding steps of the TCA cycle.[1] |
| Reactive Oxygen Species (ROS) Production | Generally expected to decrease ROS. | Expected to decrease ROS. | Citrate has been shown to have antioxidant properties and can chelate iron, a catalyst for ROS-generating reactions.[6][7] Isocitrate metabolism by IDH1/2 generates NADPH, a key cofactor for antioxidant enzymes like glutathione (B108866) reductase.[8][9][10] |
| Fatty Acid Synthesis | Expected to increase fatty acid synthesis. | May indirectly support fatty acid synthesis by providing mitochondrial citrate. | Cytosolic citrate is the direct precursor for acetyl-CoA used in lipogenesis.[2] Isocitrate would first need to be converted back to citrate within the mitochondria and then exported to the cytosol. |
| NADPH/NADP+ Ratio | May have an indirect effect. | Expected to increase the NADPH/NADP+ ratio. | Isocitrate is a direct substrate for NADPH-producing isocitrate dehydrogenases (IDH1 and IDH2).[8][9][10] |
Experimental Protocols
To empirically determine the comparative metabolic effects of citrate and isocitrate supplementation, the following experimental protocols can be employed.
Cell Culture and Supplementation
-
Cell Seeding: Plate cells of interest (e.g., HeLa, HepG2, or a specific research model) in 96-well plates for viability/proliferation, ATP, and ROS assays, and in larger format vessels (e.g., 6-well plates or T-25 flasks) for enzyme activity assays.
-
Supplementation: After cell adherence (typically 24 hours), replace the standard culture medium with a medium containing either sodium citrate or sodium isocitrate at various concentrations (e.g., 1 mM, 5 mM, 10 mM). A control group with no supplementation should be included.
-
Incubation: Culture the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
Measurement of Cell Proliferation
Cell proliferation can be assessed using various methods, including metabolic assays that measure the reducing potential of viable cells.[12][13]
MTT Assay Protocol [13]
-
Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Cellular ATP Levels
ATP levels are a direct indicator of the energy status of the cells.[14]
Luminescence-Based ATP Assay Protocol [15]
-
At the end of the treatment period, equilibrate the 96-well plate and its contents to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Measure the luminescence using a microplate luminometer.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be quantified using fluorescent probes.
DCFDA/H2DCFDA Assay Protocol
-
After the desired treatment period, remove the culture medium and wash the cells with pre-warmed PBS.
-
Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) solution in PBS to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Remove the probe solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm using a fluorescence microplate reader.
Enzyme Activity Assays
To understand the underlying mechanisms, the activity of key enzymes in citrate and isocitrate metabolism can be measured from cell lysates.
Aconitase Activity Assay [1][4][8][11][16] This assay measures the conversion of isocitrate to cis-aconitate by monitoring the increase in absorbance at 240 nm.[1]
-
Prepare cell lysates from treated and control cells.
-
Add a defined amount of cell lysate protein to the wells of a UV-transparent 96-well plate.
-
Initiate the reaction by adding an assay buffer containing isocitrate.
-
Immediately measure the absorbance at 240 nm kinetically over a period of time (e.g., 30 minutes) at room temperature.[1]
-
The rate of increase in absorbance is proportional to the aconitase activity.
Isocitrate Dehydrogenase (IDH) Activity Assay [2][5][17][18] This assay measures the reduction of NADP+ or NAD+ to NADPH or NADH, respectively, which can be detected colorimetrically.[2][17]
-
Prepare cell lysates from treated and control cells.
-
Add a defined amount of cell lysate protein to the wells of a 96-well plate.
-
Add a reaction mix containing isocitrate, NADP+ (for IDH1/2) or NAD+ (for IDH3), and a developer that converts the produced NADPH/NADH into a colored product.[5][17]
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points or kinetically.[17]
-
The rate of color development is proportional to the IDH activity.
Mandatory Visualization
Caption: Metabolic pathways of citrate and isocitrate.
Caption: Workflow for comparing metabolic effects.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hypoxia promotes isocitrate dehydrogenase-dependent carboxylation of α-ketoglutarate to citrate to support cell growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocitrate dehydrogenase 2 protects mice from high-fat diet-induced metabolic stress by limiting oxidative damage to the mitochondria from brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. apexbt.com [apexbt.com]
- 17. assaygenie.com [assaygenie.com]
- 18. eajm.org [eajm.org]
A Head-to-Head Battle of Isoforms: Kinetic Comparison of Isocitrate Dehydrogenases IDH1, IDH2, and IDH3 with DL-Isocitric Acid
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of isocitrate dehydrogenase (IDH) isoforms is paramount for targeting metabolic pathways in various diseases, including cancer. This guide provides an objective comparison of the kinetic performance of the three human IDH isoforms—cytosolic IDH1, mitochondrial IDH2, and the mitochondrial IDH3 of the TCA cycle—with the substrate DL-Isocitric acid trisodium (B8492382) salt. The comparative analysis is supported by a summary of key kinetic parameters, detailed experimental protocols for their determination, and visualizations of the pertinent metabolic pathways and experimental workflows.
Executive Summary of Kinetic Performance
The three isoforms of isocitrate dehydrogenase, while catalyzing the same fundamental reaction of oxidative decarboxylation of isocitrate to α-ketoglutarate, exhibit distinct kinetic properties, cofactor dependencies, and regulatory mechanisms, reflecting their specialized roles within the cell.
-
IDH1 and IDH2 , both NADP⁺-dependent, display classic Michaelis-Menten kinetics. They have a significantly higher affinity for isocitrate, as indicated by their low micromolar Kₘ values, compared to the NAD⁺-dependent IDH3.
-
IDH3 , a key regulatory point in the citric acid cycle, exhibits allosteric behavior. Its affinity for isocitrate is notably lower in the absence of allosteric activators (e.g., ADP, citrate) and is better represented by the S₀.₅ value. However, in the presence of activators, its affinity increases dramatically.
-
The catalytic efficiencies (kcat/Kₘ), a measure of substrate conversion to product, are highest for IDH1 and IDH2, underscoring their roles in NADPH production for reductive biosynthesis and antioxidant defense. The catalytic efficiency of IDH3 is tightly regulated by the cellular energy status.
Comparative Kinetic Parameters
The following table summarizes the key kinetic parameters for human wild-type IDH1, IDH2, and IDH3 with isocitrate as the substrate. It is important to note that direct comparison of IDH3 with IDH1 and IDH2 is nuanced due to the allosteric nature of IDH3. The use of DL-Isocitric acid, a racemic mixture, may influence the observed kinetics, as enzymes are stereospecific.
| Parameter | IDH1 (NADP⁺-dependent) | IDH2 (NADP⁺-dependent) | IDH3 (NAD⁺-dependent) |
| Kₘ / S₀.₅ for Isocitrate | ~5.7 - 65 µM | ~6 µM[1] | ~3.54 mM (basal) / ~0.43 mM (activated)[2] |
| Vₘₐₓ | Varies with study | ~43.4 µmol/min/mg[1] | ~28.6 µmol/min/mg (basal) / ~30.6 µmol/min/mg (activated)[2] |
| kcat | ~15.6 - 38.3 s⁻¹ | ~36.8 s⁻¹ (calculated) | ~135.5 s⁻¹ (basal, calculated) / ~144.9 s⁻¹ (activated, calculated) |
| kcat/Kₘ | High | High | Low (basal) / Moderate (activated) |
| Cofactor | NADP⁺ | NADP⁺ | NAD⁺ |
| Regulation | Product inhibition | Product inhibition | Allosteric activation by ADP/citrate, inhibition by ATP/NADH |
| Cellular Localization | Cytosol, Peroxisomes | Mitochondria | Mitochondria (TCA Cycle) |
Note: kcat values for IDH2 and IDH3 were calculated using their respective Vmax values and molecular weights (IDH2 homodimer: ~101.8 kDa; IDH3 heterooctamer: ~284 kDa).
Experimental Protocols
The determination of the kinetic parameters presented in this guide is based on well-established spectrophotometric assays. Below is a detailed methodology for a typical kinetic analysis of IDH isoforms.
Principle
The enzymatic activity of IDH is measured by monitoring the rate of reduction of the cofactor NADP⁺ to NADPH (for IDH1 and IDH2) or NAD⁺ to NADH (for IDH3). The increase in NADPH or NADH concentration is quantified by measuring the change in absorbance at 340 nm.
Materials
-
Recombinant human IDH1, IDH2, and IDH3 enzymes
-
DL-Isocitric acid trisodium salt
-
NADP⁺ sodium salt
-
NAD⁺ hydrate
-
Tris-HCl buffer
-
MgCl₂ or MnCl₂
-
ADP (for IDH3 activation)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates
Assay Procedure
-
Reaction Buffer Preparation: Prepare a reaction buffer appropriate for the specific isoform. A typical buffer for IDH1 and IDH2 contains 50 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, 10 mM MgCl₂, and 0.1 mg/mL BSA. For IDH3, the buffer may be similar, but with the inclusion of allosteric activators like 1 mM ADP.
-
Substrate and Cofactor Preparation: Prepare stock solutions of this compound, NADP⁺, and NAD⁺ in the reaction buffer.
-
Enzyme Preparation: Dilute the recombinant IDH enzymes to a suitable working concentration in the reaction buffer. The final enzyme concentration in the assay should be in the linear range of the assay.
-
Kinetic Measurement:
-
Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
Add the reaction buffer, a fixed concentration of the appropriate cofactor (saturating concentration), and varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the diluted enzyme to each well.
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for a period of 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
For IDH1 and IDH2, fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
For IDH3, fit the data to the Hill equation to determine the S₀.₅, Vₘₐₓ, and the Hill coefficient (n).
-
Calculate the turnover number (kcat) using the formula: kcat = Vₘₐₓ / [E], where [E] is the molar concentration of the enzyme.
-
The catalytic efficiency is then calculated as kcat/Kₘ (or kcat/S₀.₅).
-
Visualizing the Metabolic Landscape and Experimental Design
To better illustrate the context of this kinetic comparison, the following diagrams, generated using the DOT language, depict the central metabolic pathways involving the IDH isoforms and a typical experimental workflow for their kinetic analysis.
Caption: Metabolic pathways involving IDH1, IDH2, and IDH3.
Caption: Experimental workflow for kinetic comparison of IDH isoforms.
Caption: Summary of kinetic characteristics of IDH isoforms.
References
- 1. 6l57 - Crystal structure of the alpha gamma heterodimer of human IDH3 in complex with CIT , Mg and ATP binding at allosteric site. - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Structures of a constitutively active mutant of human IDH3 reveal new insights into the mechanisms of allosteric activation and the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Purity of Commercial DL-Isocitric Acid Trisodium Salt: A Comparative Guide to NMR and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the scientific process. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for verifying the purity of commercial DL-Isocitric acid trisodium (B8492382) salt.
DL-Isocitric acid, an isomer of citric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and finds applications in various research areas, including as a biomarker and in the study of metabolic pathways. Given its importance, the accurate determination of its purity is paramount. This guide presents a head-to-head comparison of qNMR and HPLC, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
At a Glance: qNMR vs. HPLC for Purity Assessment
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC is a powerful separation technique that excels at detecting and quantifying impurities, even at trace levels.[1][2][3]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of components between a mobile and stationary phase. |
| Quantification | Absolute quantification using a certified internal standard. | Relative quantification against a specific reference standard of the analyte. |
| Speed | Generally faster analysis time per sample.[4] | Can be more time-consuming due to column equilibration and run times. |
| Selectivity | High, based on the unique chemical environment of each proton. | High, based on the differential interaction of analytes with the stationary phase. |
| Advantages | - Non-destructive.- Provides structural information.- Can quantify compounds with no chromophores. | - High sensitivity for trace impurities.- Well-established and widely available.- Robust and reproducible. |
| Disadvantages | - Lower sensitivity compared to HPLC.- Potential for signal overlap in complex mixtures. | - Requires a specific reference standard for the analyte.- May not detect impurities that do not have a chromophore. |
Illustrative Purity Analysis: A Head-to-Head Comparison
To illustrate the practical application of these techniques, a hypothetical batch of commercial DL-Isocitric acid trisodium salt was analyzed by both qNMR and HPLC. The results are summarized below.
| Parameter | qNMR Result | HPLC Result |
| Purity (%) | 95.8% | 96.1% |
| Relative Standard Deviation (RSD) | 0.3% | 0.5% |
| Major Impurity Detected | Citric Acid | Citric Acid |
The data demonstrates a good correlation between the two orthogonal methods, providing a high degree of confidence in the purity assessment.
Experimental Protocols
Below are detailed protocols for the purity determination of this compound using both qNMR and HPLC.
Quantitative ¹H-NMR Spectroscopy Protocol
1. Materials and Reagents:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readable to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 1.0 mL of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer 0.6 mL of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a conservative value of 30 seconds is recommended in the absence of T1 measurements).
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 for accurate integration).[5]
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the analyte and the internal standard. For DL-Isocitric acid, the multiplet at approximately 4.2 ppm (corresponding to the CH-OH proton) can be used. For maleic acid, the singlet at approximately 6.5 ppm is used.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals.
-
N_analyte and N_IS are the number of protons for the respective signals (1 for the CH-OH of isocitrate, 2 for maleic acid).
-
MW_analyte and MW_IS are the molecular weights of the analyte (258.07 g/mol for the anhydrous form) and the internal standard.[6]
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard (purity ≥ 99.0%)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]
4. Data Analysis and Purity Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify and integrate the peak corresponding to isocitric acid and any impurity peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area normalization method or by quantifying the main peak against the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental processes and the logic behind the comparison, the following diagrams are provided.
Conclusion
Both qNMR and HPLC are robust and reliable methods for determining the purity of commercial this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
qNMR is an excellent choice for a primary, direct, and often faster purity assessment, especially when a certified reference standard for the analyte is not available. Its ability to provide structural information simultaneously is an added advantage.
-
HPLC is highly suitable for routine quality control, offering superior sensitivity for detecting and quantifying trace impurities. It is particularly powerful when a well-established method and reference standards are in place.
For the most comprehensive characterization, a complementary approach utilizing both qNMR and HPLC is recommended. This orthogonal strategy, leveraging the different principles of each technique, provides the highest level of confidence in the purity of this compound, ensuring the integrity of research and development activities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. This compound CAS No. 1637-73-6 Sigma [sigmaaldrich.com]
- 7. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isocitrate's Tale of Two Compartments: A Comparative Guide to Mitochondrial and Cytosolic Concentrations
For researchers, scientists, and drug development professionals, understanding the subcellular compartmentalization of metabolites is crucial for elucidating cellular metabolism and identifying novel therapeutic targets. Isocitrate, a key intermediate in the citric acid cycle, exhibits distinct concentrations within the mitochondrial matrix and the cytosol, reflecting its diverse metabolic roles in these compartments. This guide provides a comparative analysis of isocitrate concentration differences, supported by experimental data and detailed methodologies.
Quantitative Comparison of Isocitrate and Related Metabolite Concentrations
The distribution of isocitrate and its closely related metabolites between the mitochondria and cytosol is not uniform. Experimental evidence from studies on rat liver hepatocytes reveals a significant concentration gradient across the inner mitochondrial membrane. The following table summarizes key quantitative data on the subcellular distribution of isocitrate and associated metabolites.
| Metabolite | Mitochondrial Concentration | Cytosolic Concentration | Mitochondrial/Cytosolic Ratio | Cell Type | Reference |
| Citrate (B86180) | - | - | 8.8 | Rat Hepatocytes | [1] |
| 2-Oxoglutarate | - | - | 1.6 | Rat Hepatocytes | [1] |
| Isocitrate | Higher | Lower | Concentration gradient exists | Rat Hepatocytes | [2] |
Note: Direct quantitative values for isocitrate were not explicitly provided in the abstracts of the cited studies; however, the existence of a concentration gradient is clearly stated. The mitochondrial/cytosolic ratio for citrate and 2-oxoglutarate, metabolites directly linked to isocitrate, provides a strong indication of the relative distribution.
Experimental Protocols: Unveiling the Subcellular Divide
The accurate determination of metabolite concentrations in different cellular compartments hinges on the meticulous separation of these compartments. The digitonin (B1670571) fractionation method is a widely used technique for the rapid separation of cytosolic and mitochondrial fractions from isolated hepatocytes.
Digitonin Fractionation of Hepatocytes
This method leverages the differential cholesterol content of cellular membranes. Digitonin, a mild non-ionic detergent, selectively permeabilizes the cholesterol-rich plasma membrane, releasing the cytosolic contents while leaving the cholesterol-poor inner mitochondrial membrane largely intact.
Protocol:
-
Cell Preparation: Isolate hepatocytes from rat liver using standard collagenase perfusion methods.
-
Digitonin Treatment: Resuspend the isolated hepatocytes in a buffer containing a specific concentration of digitonin. The optimal concentration and incubation time are critical and need to be determined empirically to ensure complete release of cytosolic markers with minimal mitochondrial damage.[3][4][5]
-
Fractionation:
-
Centrifuge the digitonin-treated cell suspension at a low speed to pellet the permeabilized cells (containing mitochondria and other organelles).
-
The supernatant represents the cytosolic fraction .
-
-
Mitochondrial Lysis: Resuspend the pellet in a lysis buffer to disrupt the mitochondrial membranes.
-
Mitochondrial Extract: Centrifuge the lysed mitochondrial suspension at a high speed to pellet the mitochondrial debris. The resulting supernatant is the mitochondrial extract .
-
Metabolite Quantification: Immediately quench metabolic activity in both the cytosolic and mitochondrial fractions, typically with a cold solvent like perchloric acid. The concentrations of isocitrate and other metabolites can then be determined using analytical techniques such as enzymatic assays or mass spectrometry.
Signaling Pathways and Metabolic Significance
The differential concentrations of isocitrate in the mitochondria and cytosol are intrinsically linked to the distinct metabolic pathways operating in these compartments.
-
Mitochondria: Isocitrate is a central component of the tricarboxylic acid (TCA) cycle , where it is oxidatively decarboxylated by isocitrate dehydrogenase to α-ketoglutarate, generating NADH. This process is fundamental for cellular energy production. The mitochondrial matrix provides a contained environment where high concentrations of TCA cycle intermediates can be maintained.[6][7]
-
Cytosol: Isocitrate in the cytosol has several key functions. It can be converted by the cytosolic isoform of isocitrate dehydrogenase (IDH1) to α-ketoglutarate, producing NADPH. This is a critical source of reducing equivalents for various biosynthetic reactions and for combating oxidative stress.[8][9] Additionally, cytosolic isocitrate can be isomerized back to citrate, which is a precursor for fatty acid and cholesterol synthesis.
The transport of isocitrate and citrate across the inner mitochondrial membrane is a key regulatory point connecting mitochondrial and cytosolic metabolism.
References
- 1. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial and cytosolic NADPH systems and isocitrate dehydrogenase indicator metabolites during ureogensis from ammonia in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crude subcellular fractionation of cultured mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial matrix - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. A Role for Cytosolic Isocitrate Dehydrogenase as a Negative Regulator of Glucose Signaling for Insulin Secretion in Pancreatic ß-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Tale of Two Metabolisms: Isocitrate in Normal and Cancerous States
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Isocitrate metabolism stands at a critical juncture in cellular bioenergetics and biosynthesis. In normal cells, the enzyme isocitrate dehydrogenase (IDH) plays a housekeeping role in the tricarboxylic acid (TCA) cycle. However, in several forms of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, mutations in IDH genes fundamentally rewire this metabolic pathway, driving tumorigenesis through the production of an oncometabolite. This guide provides an objective comparison of isocitrate metabolism in normal versus cancer cell lines, supported by experimental data, detailed methodologies, and visual pathway representations.
The Fundamental Shift: Wild-Type versus Mutant IDH
In healthy cells, the primary function of IDH enzymes (IDH1 in the cytoplasm and peroxisomes, IDH2 and IDH3 in the mitochondria) is the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH or NADH in the process.[1][2] This reaction is a key regulatory point in the TCA cycle.
The landscape of isocitrate metabolism is dramatically altered by specific, heterozygous point mutations in the genes encoding IDH1 and IDH2. The most common of these mutations affects the arginine residue at position 132 of IDH1 (e.g., R132H) and the corresponding residues in IDH2 (R172 or R140).[2][3] These mutations confer a neomorphic, or new, enzymatic function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[1][2] This aberrant reaction consumes α-KG and NADPH, leading to the accumulation of D-2-HG to millimolar concentrations within tumor cells.[4][5][6]
dot
Caption: Isocitrate metabolism pathways.
Quantitative Comparison of Isocitrate Metabolism
The functional divergence between wild-type and mutant IDH enzymes results in significant quantitative differences in enzyme kinetics and intracellular metabolite concentrations.
Table 1: Comparison of IDH Enzyme Kinetics
| Parameter | Wild-Type IDH1 | Mutant IDH1 (R132H) | Wild-Type IDH2 | Mutant IDH2 (R172K) |
| Primary Reaction | Isocitrate → α-KG | α-KG → D-2-HG | Isocitrate → α-KG | α-KG → D-2-HG |
| Km for Isocitrate | Low | High (activity significantly reduced)[2][7] | Low | High (activity significantly reduced)[7] |
| Km for α-KG | Not applicable | Low[2] | Not applicable | Low |
| Km for NADPH | Not applicable | Low[2] | Not applicable | Low |
| Vmax | Normal | Reduced for isocitrate oxidation; efficient for α-KG reduction | Normal | Reduced for isocitrate oxidation; efficient for α-KG reduction |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Normal Cells / Tissues | IDH-Mutant Cancer Cells / Tissues | Fold Change |
| D-2-Hydroxyglutarate (D-2-HG) | < 0.1 µM[4] | 5 - 35 mM[6] | >100-fold increase[1] |
| α-Ketoglutarate (α-KG) | Baseline | Generally reduced | Variable |
| Isocitrate | Baseline | Generally increased | Variable |
| Glutamate | Baseline | Reduced in some models[8] | Variable |
Metabolic Reprogramming in IDH-Mutant Cancers
The accumulation of D-2-HG is a central event in IDH-mutant cancers, acting as a competitive inhibitor of α-KG-dependent dioxygenases. These enzymes are crucial for various cellular processes, including histone and DNA demethylation. Inhibition of these enzymes by D-2-HG leads to a hypermethylated state, altering gene expression and blocking cellular differentiation, which contributes to tumorigenesis.[4][5]
Furthermore, the altered metabolic flux in IDH-mutant cells has broader consequences. Studies using 13C metabolic flux analysis have shown that IDH1-mutant cells, under hypoxic conditions, exhibit increased oxidative TCA cycle metabolism and decreased reductive glutamine metabolism.[3] This metabolic shift creates specific vulnerabilities, such as increased sensitivity to inhibitors of the electron transport chain.[3][9]
dot
Caption: Analysis workflow for IDH status.
Experimental Protocols
Spectrophotometric Assay for IDH Activity
This protocol measures the NADP+-dependent IDH activity by monitoring the production of NADPH, which absorbs light at 340 nm.
Materials:
-
IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Isocitrate solution (substrate)
-
NADP+ solution (cofactor)
-
Cell or tissue lysate
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing IDH assay buffer, isocitrate, and NADP+ in each well of the 96-well plate.
-
Initiate the reaction by adding the cell or tissue lysate to the wells.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes), taking readings every 1-5 minutes.[10]
-
The rate of increase in absorbance at 340 nm is directly proportional to the IDH enzyme activity.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Note: Commercial kits are available that provide optimized reagents and protocols.[10][11][12]
Immunohistochemistry (IHC) for IDH1-R132H Mutation
This method uses a specific monoclonal antibody to detect the most common IDH1 mutation (R132H) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Anti-IDH1 R132H monoclonal antibody (e.g., clone H09)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Secondary antibody and detection system (e.g., HRP-based)
-
Chromogen (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval in citrate buffer.[13][14]
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-IDH1 R132H antibody.[14]
-
Wash and incubate with a suitable secondary antibody linked to an enzyme.
-
Add the chromogen to develop the colorimetric signal.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine under a light microscope for positive (brown) staining in tumor cells.[15]
This method is recommended as a primary screening tool for IDH1 mutation status in gliomas.[16][17]
LC-MS/MS for D-2-Hydroxyglutarate Quantification
This highly sensitive and specific method allows for the quantification of D-2-HG and its enantiomer, L-2-HG, in biological samples.
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., 13C5-labeled 2-HG)
-
LC-MS/MS system with a suitable column (e.g., chiral column or derivatization followed by C18)
-
Derivatization agent (optional, e.g., diacetyl-L-tartaric anhydride)[18]
Procedure:
-
Homogenize cell or tissue samples in ice-cold extraction solvent.
-
Add internal standards to the samples.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
(Optional) Derivatize the samples to separate D- and L-2-HG on a standard C18 column.[18]
-
Inject the samples into the LC-MS/MS system.
-
Separate the analytes using an appropriate chromatographic method.
-
Detect and quantify the analytes using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of D-2-HG by comparing its peak area to that of the internal standard and referencing a standard curve.
Conclusion
The discovery of IDH mutations has reshaped our understanding of cancer metabolism, revealing a direct link between a metabolic enzyme and oncogenesis. The production of D-2-hydroxyglutarate by mutant IDH enzymes represents a pivotal event that drives epigenetic and metabolic reprogramming, creating a distinct metabolic phenotype in cancer cells compared to their normal counterparts. The quantitative differences in enzyme kinetics and metabolite levels, along with the detailed experimental protocols provided, offer a framework for researchers and clinicians to investigate this critical pathway, develop novel diagnostic tools, and design targeted therapeutic strategies against IDH-mutant cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rupress.org [rupress.org]
- 3. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TM-07: 13C MRS DETECTS METABOLIC FLUX ADAPTATION IN IDH MUTANT GLIOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analysis of Isocitrate Dehydrogenase -2 (IDH-2) Activity in Human Serum as a Biomarker in Chemotherapy Patients of Breast Carcinoma: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 15. genomeme.ca [genomeme.ca]
- 16. References | IDH1R132H.com [idh1r132h.com]
- 17. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
- 18. agilent.com [agilent.com]
Assessing the Impact of DL-Isocitric Acid Trisodium Salt on Cellular Redox State: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular redox state, particularly the ratio of NADPH to its oxidized form NADP+, is a critical determinant of cellular health, influencing a vast array of physiological processes from antioxidant defense to anabolic biosynthesis. The ability to modulate this ratio is of significant interest in various research fields, including cancer biology, neurodegenerative diseases, and drug development. This guide provides a comparative analysis of DL-Isocitric acid trisodium (B8492382) salt, a key metabolic intermediate, and its utility in elevating the cellular NADPH/NADP+ ratio, benchmarked against other common methodologies.
Introduction to the NADPH/NADP+ Ratio and Its Significance
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form, NADPH, are essential cofactors in a multitude of cellular reactions. The NADPH/NADP+ ratio is a key indicator of the cell's reductive capacity. A high NADPH/NADP+ ratio is crucial for:
-
Antioxidant Defense: NADPH is the primary reducing equivalent for the glutathione (B108866) and thioredoxin systems, which are essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative stress.
-
Anabolic Processes: NADPH provides the necessary reducing power for the biosynthesis of fatty acids, steroids, and nucleic acids.
-
Phagocytic Function: In immune cells, NADPH is a substrate for NADPH oxidase, which generates superoxide (B77818) anions to destroy pathogens.
Given its central role in cellular homeostasis, the ability to manipulate the NADPH/NADP+ ratio is a valuable tool for researchers studying diseases associated with oxidative stress and metabolic dysregulation.
DL-Isocitric Acid Trisodium Salt: A Direct Substrate for NADPH Production
This compound is a salt of isocitrate, an intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][6] Its impact on the cellular NADPH/NADP+ ratio is primarily mediated by the NADP+-dependent isocitrate dehydrogenases, IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial).[7] These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that concurrently reduces NADP+ to NADPH.[7][8]
By providing an exogenous source of isocitrate, this compound directly fuels this reaction, leading to an increase in the cellular NADPH pool and consequently, a higher NADPH/NADP+ ratio. This makes it a valuable tool for studying the downstream effects of an enhanced cellular reductive state.
Comparative Analysis of Methods to Modulate the NADPH/NADP+ Ratio
While this compound offers a direct route to increasing NADPH levels, other methods are also employed by researchers. A prominent alternative is the activation of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP), which is a major source of cytosolic NADPH.[8] The following table provides a comparative overview of these two approaches.
| Feature | This compound | G6PD Activators (e.g., AG1) |
| Mechanism of Action | Serves as a direct substrate for NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2), leading to the reduction of NADP+ to NADPH.[7] | Allosterically activate Glucose-6-Phosphate Dehydrogenase (G6PD), increasing the flux through the pentose phosphate pathway and subsequent NADPH production.[2][9][10] |
| Primary Site of Action | Cytosol (via IDH1) and Mitochondria (via IDH2).[7] | Primarily Cytosol (where G6PD is located).[8] |
| Specificity | Specific for NADP+-dependent isocitrate dehydrogenases. | Specific for G6PD.[2] |
| Reported Effects | Overexpression of IDH leads to increased resistance to oxidative stress.[8] | Activation of G6PD with AG1 has been shown to increase G6PD activity and reduce hemolysis in human erythrocytes under oxidative stress.[2] |
| Potential Advantages | Utilizes a naturally occurring metabolic intermediate. Directly fuels a key NADPH-producing reaction. | Can be effective in cells with G6PD mutations. Offers a pharmacological approach to modulating the pentose phosphate pathway. |
| Potential Limitations | Cellular uptake and metabolism of exogenous isocitrate may vary between cell types. High concentrations may have off-target effects. | Availability and cost of specific activators. Potential for off-target effects of synthetic compounds. |
Experimental Protocols
Accurate assessment of the NADPH/NADP+ ratio is crucial for evaluating the efficacy of any modulatory agent. Below are detailed methodologies for key experiments.
Protocol 1: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating cultured cells. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Stock Solution: Prepare a sterile stock solution of this compound in water or PBS. The concentration of the stock solution should be high enough to allow for dilution into the culture medium without significantly altering the medium's volume or osmolarity. For example, a 100 mM stock solution.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of this compound. Typical final concentrations to test range from 1 mM to 20 mM.
-
Include a vehicle control (medium with the same volume of water or PBS used to dilute the stock solution).
-
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the experimental goals.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for the measurement of the NADPH/NADP+ ratio.
Protocol 2: Measurement of Cellular NADPH/NADP+ Ratio Using a Commercial Fluorometric Assay Kit
This protocol is a generalized procedure based on commercially available kits that utilize an enzymatic cycling reaction. Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Cultured cells (treated and control)
-
Commercial NADP/NADPH assay kit (containing extraction buffers, assay buffer, enzyme, probe, and NADP+ standard)
-
Ice-cold PBS
-
Microcentrifuge tubes
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation (Cell Lysis):
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the NADP/NADPH extraction buffer provided in the kit. This is typically done on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Extraction of NADPH and NADP+:
-
For Total NADP+/NADPH: Use the supernatant directly.
-
For NADPH Measurement: In a separate tube, treat an aliquot of the supernatant with the provided base solution (e.g., NaOH) and heat to degrade NADP+. Neutralize the sample with the provided acid solution.
-
For NADP+ Measurement: In a separate tube, treat an aliquot of the supernatant with the provided acid solution (e.g., HCl) and heat to degrade NADPH. Neutralize the sample with the provided base solution.
-
-
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of NADP+ standards by diluting the provided stock solution in the assay buffer.
-
Plate Loading: Add the prepared standards and samples (total NADP+/NADPH, NADPH, and NADP+) to the wells of the 96-well plate in duplicate or triplicate.
-
Reaction Initiation: Prepare a master mix containing the assay buffer, enzyme, and fluorometric probe according to the kit's instructions. Add the master mix to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit manual (typically 30-60 minutes).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentrations of total NADP+/NADPH, NADPH, and NADP+ in the samples from the standard curve.
-
Calculate the NADPH/NADP+ ratio.
-
Visualizing the Metabolic Impact
To better understand the cellular processes involved, the following diagrams illustrate the key metabolic pathway and the experimental workflow.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for assessing NADPH/NADP+ ratio.
Conclusion
This compound provides a direct and metabolically relevant method for increasing the cellular NADPH/NADP+ ratio. By serving as a substrate for NADP+-dependent isocitrate dehydrogenases, it effectively enhances the cell's reductive capacity. While alternative approaches, such as the activation of G6PD, also offer powerful means to modulate cellular redox state, the choice of method will depend on the specific research question and experimental context. The detailed protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of these interventions on the crucial NADPH/NADP+ balance, thereby facilitating a deeper understanding of cellular metabolism and redox signaling in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic NADP(+)-dependent isocitrate dehydrogenase status modulates oxidative damage to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Activators of Glucose-6-phosphate Dehydrogenase (G6PD) Bridging the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DL-Isocitric Acid Trisodium Salt: A Guide for Laboratory Professionals
DL-Isocitric acid trisodium (B8492382) salt is classified as a non-hazardous substance, which simplifies its disposal process compared to regulated chemical waste.[1][2] However, proper procedures must still be followed to ensure safety and compliance with institutional and local regulations. This guide provides detailed steps for the appropriate disposal of this chemical in a laboratory setting.
I. Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Inspect gloves for integrity before use.[3]
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A standard lab coat is sufficient.[3]
Respiratory protection is generally not required unless nuisance levels of dust are present.[3]
II. Step-by-Step Disposal Procedures
The primary methods for disposing of DL-Isocitric acid trisodium salt are through solid waste disposal or, for aqueous solutions, drain disposal. The appropriate method depends on the form of the waste and your institution's specific policies.
A. Solid Waste Disposal
This method is suitable for the pure, solid form of the salt or for lab materials (e.g., weighing paper, contaminated gloves) that have come into contact with it.
-
Segregation: It is crucial to ensure that the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, leading to increased disposal costs.
-
Containment:
-
Sweep up the solid salt and place it in a suitable, clearly labeled, and closed container.[2]
-
For other contaminated lab materials, place them in a designated non-hazardous solid waste container.
-
-
Disposal:
B. Drain Disposal of Aqueous Solutions
Aqueous solutions of this compound may be eligible for drain disposal, provided certain conditions are met and institutional approval is obtained.
-
Consult Institutional Policy: Before proceeding, consult your institution's Environmental Health & Safety (EHS) office to confirm that drain disposal of this substance is permitted.
-
Solution Preparation and pH Adjustment:
-
Ensure the solution only contains this compound and water, with no other regulated chemicals.
-
Measure the pH of the solution. The acceptable range for drain disposal is typically between 5.5 and 9.5.[4] If necessary, neutralize the solution with a suitable acid or base to bring it within this range.
-
-
Disposal:
-
Pour the neutralized, aqueous solution down the drain with copious amounts of running water to ensure it is well-diluted.
-
III. Quantitative Disposal Parameters
The following table summarizes the key quantitative parameters that must be met for the drain disposal of aqueous solutions of this compound.
| Parameter | Acceptable Limit/Condition | Citation |
| pH of Aqueous Solution | 5.5 - 9.5 | [4] |
| Waste Composition | Must not contain halogenated hydrocarbons, insoluble materials, or other prohibited substances. | [4] |
IV. Experimental Protocols
Protocol for Preparing this compound Solution for Drain Disposal:
-
Objective: To prepare a small-quantity aqueous solution of this compound and adjust its pH for safe drain disposal.
-
Materials:
-
This compound waste
-
Deionized water
-
pH meter or pH strips
-
Dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for neutralization
-
Appropriate glassware
-
Stir bar and stir plate
-
-
Procedure:
-
Dissolve the solid this compound in a minimal amount of deionized water in a beaker with a stir bar.
-
Once fully dissolved, measure the pH of the solution using a calibrated pH meter or pH strips.
-
If the pH is outside the 5.5 to 9.5 range, add dilute acid or base dropwise while stirring until the pH is within the acceptable range.
-
Record the final pH.
-
Dispose of the neutralized solution down the drain with a large volume of running water.
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling DL-Isocitric acid trisodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling DL-Isocitric acid trisodium (B8492382) salt (CAS No. 1637-73-6) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe research environment.
Hazard Assessment
DL-Isocitric acid trisodium salt is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1][2][3] However, as with any chemical, it is essential to handle it with care to minimize exposure. The primary risks are associated with the inhalation of dust and direct contact with the eyes and skin.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4] | Protects eyes from accidental splashes or airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the substance.[2][3] | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat should be worn.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation.[2][5] If dust is generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2][4] | Minimizes the inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended, especially when handling larger quantities or when dust formation is likely.[1][6]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][7]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.[7]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][5]
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.
| Emergency Situation | First-Aid and Spill Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1][3] |
| Accidental Release | Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and ensure adequate ventilation.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.
-
Unused Product: Unused or surplus material should be disposed of as chemical waste. Consider offering it to a licensed disposal company.[3]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled as if they were full. Do not mix with other waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound CAS No. 1637-73-6 Sigma [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]
- 7. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
